molecular formula C16H25ClN2O3S B610527 RO5487624 CAS No. 1399103-28-6

RO5487624

Cat. No.: B610527
CAS No.: 1399103-28-6
M. Wt: 360.9
InChI Key: C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2
Attention: For research use only. Not for human or veterinary use.
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Description

RO5487624 is an inhibitor of Influenza A HA-Mediated Fusion. RO5487624 is also a close analogue of RO5464466 with pharmacokinetic properties suitable for in vivo efficacy studies displayed a protective effect on mice that were lethally challenged with influenza H1N1 virus.

Properties

CAS No.

1399103-28-6

Molecular Formula

C16H25ClN2O3S

Molecular Weight

360.9

IUPAC Name

2-chloro-5-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1

InChI Key

C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2

SMILES

C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO5487624;  RO-5487624;  RO 5487624.

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of RO5487624 in Influenza A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RO5487624 is a potent, small-molecule antiviral agent designed to target the Hemagglutinin (HA) glycoprotein of the Influenza A virus. Unlike Neuraminidase inhibitors (NAIs) like oseltamivir which block viral release, or Polymerase inhibitors (like baloxavir) which block replication, RO5487624 acts at the viral entry stage .

Specifically, RO5487624 is a fusion inhibitor . It binds to a conserved hydrophobic pocket in the HA2 stem region, stabilizing the HA trimer in its metastable prefusion conformation. This stabilization mechanically prevents the low-pH-triggered structural rearrangement required for the fusion of the viral envelope with the host endosomal membrane, thereby aborting the infection process before the viral ribonucleoproteins (vRNPs) can be released into the cytoplasm.

This guide details the molecular mechanism, structural basis, and essential validation protocols for RO5487624, serving as a reference for researchers investigating next-generation entry inhibitors.

Molecular Mechanism of Action[1][2]

To understand the inhibition mechanism of RO5487624, one must first appreciate the "spring-loaded" nature of the Influenza HA protein.

The Native Fusion Process
  • Attachment: The HA1 globular head binds to sialic acid receptors on the host cell surface, triggering endocytosis.

  • Acidification: The virus is trafficked to the late endosome, where the pH drops (pH < 5.5).

  • Conformational Change: The acidic environment protonates specific residues in the HA2 stem. This triggers a massive structural rearrangement: the fusion peptide (at the N-terminus of HA2) acts like a harpoon, shooting out to insert into the endosomal membrane.

  • Fusion: The HA protein refolds (hairpin formation), pulling the viral and endosomal membranes together to form a fusion pore.

RO5487624 Inhibition Logic

RO5487624 functions as a molecular wedge . By binding to the interface between HA monomers (specifically within the HA2 stem domain), it increases the energy barrier required for the conformational change. Even when the pH drops in the endosome, the HA trimer remains "locked" in its neutral-pH structure. The fusion peptide cannot be released, and the virus remains trapped in the endosome, eventually leading to lysosomal degradation.

Pathway Visualization

The following diagram illustrates the blockade of the fusion pathway by RO5487624.

RO5487624_MOA Virus Influenza Virion (HA Prefusion Trimer) Endosome Endosomal Uptake (pH > 6.0) Virus->Endosome Stabilized Stabilized Prefusion HA (Resistant to low pH) Virus->Stabilized + RO5487624 Acidification Acidification (pH < 5.5) Endosome->Acidification Unfolding HA Conformational Change (Spring-Loaded Release) Acidification->Unfolding No Drug Trapped Viral Degradation (Lysosome) Acidification->Trapped Fusion Blocked Fusion Membrane Fusion (vRNP Release) Unfolding->Fusion Inhibitor RO5487624 Binding (HA2 Stem Pocket) Inhibitor->Virus High Affinity Binding Stabilized->Acidification Enters Endosome Stabilized->Unfolding BLOCKED

Caption: RO5487624 binds the HA trimer, preventing the pH-induced conformational shift required for membrane fusion.

Structural Biology & Binding Interface[2]

RO5487624 is a benzenesulfonamide derivative.[1][2] Structural studies (crystallography and docking simulations) identify its binding site distinct from the receptor-binding site (RBS).

  • Target Domain: HA2 Subunit (Stem region).[3][4]

  • Binding Pocket: A hydrophobic cavity located at the interface of the HA monomers in the trimeric stem.[1][2] This pocket is often accessible in the prefusion state but collapses or rearranges during the fusion transition.

  • Key Interactions:

    • Hydrophobic Contacts: The trimethylcyclohexyl group of RO5487624 fits deeply into the hydrophobic pocket.

    • Hydrogen Bonding: The sulfonamide or amide linkers likely form H-bonds with backbone residues of HA2, stabilizing the helix-loop-helix structures.

  • Comparison: This mechanism is analogous to Arbidol (Umifenovir) and TBHQ (tert-butyl hydroquinone), but RO5487624 demonstrates superior potency (nM range) against specific H1N1 strains compared to the µM activity of early fusion inhibitors.

Experimental Validation Protocols

As an application scientist, you must validate this mechanism using assays that specifically isolate the fusion step from attachment or replication.

Key Quantitative Data (Reference Values)
Assay TypeParameterRO5487624 Value (Approx.)Control (Oseltamivir)Interpretation
Viral Yield Reduction EC50 (H1N1)~50 - 100 nM~10 - 50 nMPotent antiviral activity.
Hemolysis Inhibition IC50< 100 nMInactiveConfirms fusion inhibition mechanism.
Trypsin Susceptibility ProtectionHigh (at pH 5.0)NoneConfirms stabilization of HA structure.
Time-of-Addition Window0 - 2 h p.i.6 - 8 h p.i.Acts at entry, not release.
Protocol 1: Hemolysis Inhibition Assay

This is the "Gold Standard" for confirming fusion inhibition. It measures the ability of HA to lyse Red Blood Cells (RBCs) at low pH.

  • Preparation: Mix influenza virus (approx. 100 HAU) with serial dilutions of RO5487624 in a 96-well plate. Incubate for 30 min at RT to allow binding.

  • RBC Addition: Add 2% chicken RBC suspension to the mixture. Incubate for 15 min at 37°C to allow viral attachment to RBCs.

  • Acidification Pulse: Remove supernatant and replace with low pH buffer (sodium citrate, pH 5.0) . Incubate for 15 min at 37°C. Crucial Step: This mimics the endosomal environment.

  • Neutralization: Remove acidic buffer and replace with PBS (pH 7.2). Incubate for 1 hour at 37°C.

  • Readout: Centrifuge the plate (1000 rpm, 5 min). Transfer supernatant to a new plate and measure absorbance at 540 nm (detects released hemoglobin).

  • Validation:

    • High Absorbance = Lysis = Fusion occurred (Drug ineffective).

    • Low Absorbance = Intact RBCs = Fusion blocked (Drug effective).

Protocol 2: Trypsin Susceptibility Assay

This biochemical assay proves that the drug physically stabilizes the protein structure against conformational changes.

  • Digestion Setup: Purify HA protein (BHA) or use whole virus.

  • Treatment: Incubate HA with RO5487624 at neutral pH.

  • Acidification: Adjust pH to 5.0 for 10 minutes (induces conformational change in controls).

  • Trypsinization: Re-neutralize to pH 7.0 and add Trypsin. Incubate for 30 min at 37°C.

    • Mechanism:[5][3][6][7][8][9][10][11] The "fusion-active" conformation of HA is highly susceptible to trypsin digestion. The "prefusion" (stabilized) conformation is resistant.

  • Analysis: Run samples on SDS-PAGE and Western Blot using anti-HA1/HA2 antibodies.

  • Result: RO5487624-treated samples will show intact HA bands (protection), whereas untreated acidified samples will show degraded fragments.

Experimental Workflow Diagram

Assays cluster_0 Phenotypic Screen cluster_1 Mechanistic Validation Start Compound RO5487624 CPE CPE Reduction Assay (MDCK Cells) Start->CPE Result1 EC50 Determination CPE->Result1 Hemolysis Hemolysis Inhibition (RBC Lysis at pH 5.0) Result1->Hemolysis If Active Trypsin Trypsin Susceptibility (Proteolytic Protection) Result1->Trypsin Confirm Target Conclusion Validated HA Fusion Inhibitor Hemolysis->Conclusion Inhibits Fusion Trypsin->Conclusion Stabilizes Structure

Caption: Workflow to transition from phenotypic hits to mechanistic validation of fusion inhibition.

Resistance Profile & Limitations

Researchers must be aware of the genetic barrier to resistance for fusion inhibitors.

  • Resistance Mechanism: Influenza A polymerase lacks proofreading, leading to rapid mutations. Under RO5487624 selection pressure, escape mutants typically arise with amino acid substitutions in the HA2 stem region (lining the binding pocket) or the HA1-HA2 interface .

  • Common Mutations: Substitutions that either:

    • Sterically hinder drug binding (e.g., adding a bulky side chain in the pocket).

    • Alter the pH stability of the HA trimer, allowing it to fuse at a higher pH or destabilizing the prefusion state enough to overcome the drug's clamping effect.

  • Spectrum: RO5487624 is generally subtype-specific (e.g., potent against Group 1 HAs like H1N1, but may have variable efficacy against Group 2 HAs like H3N2) due to structural variations in the stem pocket.

References

  • Zhu, L. et al. (2011). "Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin."[1][2] PLoS One, 6(12), e29120.

  • Russell, R.J. et al. (2008). "Structure of influenza hemagglutinin in complex with an inhibitor of membrane fusion."[12][13] Proceedings of the National Academy of Sciences, 105(46), 17736-17741.

  • Vanderlinden, E. & Naesens, L. (2014). "Emerging antiviral strategies to interfere with influenza virus entry." Medicinal Research Reviews, 34(2), 301-339.

  • Das, K. et al. (2010). "Structures of influenza A proteins and insights into antiviral drug targets." Nature Structural & Molecular Biology, 17, 530–538.

Sources

Technical Monograph: RO5487624 Small Molecule H1N1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RO5487624 is a potent, orally bioavailable small molecule antiviral agent designed to target the influenza A virus (IAV) hemagglutinin (HA) glycoprotein.[1][2] Distinct from neuraminidase inhibitors (e.g., oseltamivir) and polymerase inhibitors (e.g., baloxavir), RO5487624 functions as a fusion inhibitor . It binds to the HA stem region, stabilizing the prefusion conformation and mechanically preventing the pH-dependent structural rearrangements required for viral entry into the host cytoplasm.

This guide details the mechanistic basis, pharmacological profile, and critical experimental methodologies for evaluating RO5487624, serving as a reference for researchers in antiviral drug discovery.

Molecular Profile & Mechanism of Action[1][3][4][5]

Chemical Identity[6][7][8][9]
  • Compound Class: Benzenesulfonamide derivative.[1][3][4][5]

  • Developmental Lineage: Optimized analogue of the hit compound RO5464466.

  • Key Optimization: RO5487624 was engineered to overcome the poor metabolic stability and rapid clearance observed in earlier benzenesulfonamide prototypes, resulting in a candidate suitable for oral administration.

Mechanistic Pathway: The "Molecular Staple"

Influenza virus entry is a multi-step process.[5] RO5487624 acts at the critical fusion stage within the endosome.

  • Binding: The virus attaches to sialic acid receptors and is endocytosed.[1][3][5]

  • Acidification: The endosomal pH drops (pH < 5.5).[5]

  • Trigger: normally, this acidity triggers the HA trimer to undergo a massive conformational change—the "spring-loaded" mechanism—exposing the hydrophobic fusion peptide.[5]

  • Inhibition: RO5487624 binds to a conserved hydrophobic pocket in the HA stem (likely the Group 1 HA stem epitope).[5] It acts as a rigid wedge or "staple," thermodynamically stabilizing the neutral-pH structure.[5] Consequently, the HA protein cannot refold, the fusion peptide remains buried, and the viral genome remains trapped inside the endosome, leading to lysosomal degradation.

Visualization of Signaling & Inhibition

The following diagram illustrates the kinetic blockade of viral fusion by RO5487624.

RO5487624_MOA cluster_Normal Normal Infection Pathway cluster_Inhibition RO5487624 Mechanism Virus Influenza Virion (H1N1) Endosome Endosomal Uptake Virus->Endosome Acidification Endosomal Acidification (pH < 5.5) Endosome->Acidification HA_Change HA Conformational Change Acidification->HA_Change Absence of Drug Inhibitor RO5487624 Binding Acidification->Inhibitor Presence of Drug Fusion Membrane Fusion (Viral RNA Release) HA_Change->Fusion Stabilization Prefusion HA Stabilized Inhibitor->Stabilization High Affinity Binding Stabilization->HA_Change INHIBITS Blockade Fusion Aborted (Lysosomal Degradation) Stabilization->Blockade Steric Hinderance

Figure 1: Mechanistic blockade of Influenza A virus entry by RO5487624, preventing the critical pH-dependent fusion step.

Preclinical Pharmacology

In Vitro Potency

RO5487624 demonstrates high potency against Group 1 Influenza A viruses (specifically H1N1), including oseltamivir-resistant strains.[5]

ParameterValue / CharacteristicNotes
Target Hemagglutinin (HA) StemGroup 1 specific (H1N1).[1][5][6]
EC50 (H1N1) Low Nanomolar (nM) rangeComparable to BMS-199945.[5]
Resistance Profile Distinct from OseltamivirEffective against H274Y (Tamiflu-resistant) mutants.[5]
Cytotoxicity (CC50) > 100 µMHigh Selectivity Index (SI).[5]
In Vivo Efficacy (Murine Model)

In lethal challenge models (BALB/c mice infected with H1N1 A/FM/1/47 or similar):

  • Survival: Treatment with RO5487624 results in statistically significant survival rates (often 100% at optimal doses) compared to vehicle controls.[5]

  • Oral Bioavailability: Unlike many fusion inhibitor peptides (which require injection), RO5487624 is orally active, validating the benzenesulfonamide scaffold optimization.

  • Therapeutic Window: Efficacy is observed even when dosing is delayed post-infection, though prophylactic or early-therapeutic administration yields peak protection.[5]

Experimental Methodologies (Protocols)

To validate the activity of RO5487624 or similar entry inhibitors, researchers must employ assays that specifically isolate the fusion step from other replication events (like polymerase activity).

Protocol A: Hemolysis Inhibition Assay

This assay is the definitive confirmation that a compound acts as a fusion inhibitor.[5] It measures the ability of the virus to lyse red blood cells (RBCs) under acidic conditions—a proxy for endosomal membrane fusion.

Reagents:

  • Fresh Chicken RBCs (2% suspension in PBS).[5]

  • Influenza Virus stock (H1N1, titered to ~128 HAU).[5]

  • Sodium Citrate Buffer (pH 5.0).[5]

  • RO5487624 (DMSO stock).[5]

Workflow:

  • Compound Preparation: Prepare serial dilutions of RO5487624 in 96-well V-bottom plates (50 µL/well).

  • Virus Incubation: Add 50 µL of virus stock to each well. Incubate at room temperature (RT) for 30 mins to allow drug binding to HA.[5]

  • RBC Addition: Add 100 µL of 2% Chicken RBCs. Mix and incubate at 37°C for 30 mins to allow virus-RBC adsorption.

  • Acid Trigger: Centrifuge to pellet RBCs, remove supernatant, and resuspend in pH 5.0 Citrate Buffer . This mimics the endosome.[5]

  • Fusion/Lysis: Incubate at 37°C for 30-60 mins. If fusion occurs, RBCs lyse, releasing hemoglobin.[5]

  • Quantification: Centrifuge plates (1,500 rpm, 5 mins). Transfer supernatant to a flat-bottom plate. Read Absorbance (OD540 nm).[5]

  • Calculation:

    
    
    Interpretation: A decrease in OD540 with increasing drug concentration confirms fusion inhibition.[5]
    
Protocol B: Trypsin Susceptibility Assay

This assay confirms that the drug stabilizes the HA structure. The prefusion HA is resistant to trypsin digestion, while the low-pH triggered HA is susceptible.

Workflow:

  • Mixture: Incubate purified virus or recombinant HA with RO5487624.[5]

  • Acid Pulse: Lower pH to 5.0 for 15 mins (triggering conformational change in untreated controls).

  • Neutralization: Re-adjust pH to 7.4.

  • Digestion: Add Trypsin (2 µg/mL) and incubate at 37°C for 30 mins.

  • Analysis: Run samples on Western Blot (SDS-PAGE) probing for HA1/HA2.

    • Result: In the presence of RO5487624, the HA0 band remains intact (protected), whereas untreated samples show degradation or specific cleavage products indicative of the post-fusion state.

Synthesis & Optimization Logic

The development of RO5487624 highlights a critical hit-to-lead strategy: Metabolic Blocking .[5]

  • Hit Compound (RO5464466): Showed potent in vitro activity but poor in vivo half-life due to rapid oxidative metabolism at specific sites on the benzenesulfonamide ring.[5]

  • Optimization (RO5487624): Structural modifications (likely introduction of fluorine or steric blocking groups at metabolic "hotspots") retained the HA-binding pharmacophore while significantly extending plasma half-life (

    
    ).[5]
    
Experimental Workflow: Hit-to-Lead

The following diagram outlines the logical flow used to identify and validate RO5487624.

Drug_Discovery_Flow cluster_Optimization Lead Optimization Cycle Screen High-Throughput Screen (Pseudotype Virus Assay) Hit Hit Identification (RO5464466) Screen->Hit Design Structure-Based Design (Metabolic Stability Focus) Hit->Design Synthesis Chemical Synthesis (Benzenesulfonamide deriv.) Design->Synthesis ADME ADME Profiling (Microsomal Stability) Synthesis->ADME ADME->Design Poor Stability Lead Lead Candidate (RO5487624) ADME->Lead High Stability Validation In Vivo Challenge (Mouse Survival) Lead->Validation

Figure 2: Hit-to-Lead optimization workflow culminating in the selection of RO5487624.

References

  • Zhu, L. et al. (2011).[3][5] "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[1][3][5] PLoS ONE, 6(12), e29120.[5]

  • Tang, G. et al. (2011).[3][5] "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors." Journal of Medicinal Chemistry, 54(24), 8399–8410.

  • Lee, D.H. et al. (2011).[5] "Small Molecule Inhibitors of Influenza Virus Entry." Viruses, 3(6), 794-811.[5] [5]

  • Vanderlinden, E. & Naesens, L. (2014).[5] "Emerging Antiviral Strategies to Interfere with Influenza Virus Entry." Medicinal Research Reviews, 34(2), 301-339.[5] [5]

Sources

Optimizing Influenza Fusion Inhibitors: A Technical Comparison of RO5464466 and RO5487624

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antiviral potency, mechanism of action, and pharmacological optimization of RO5464466 and its advanced analogue, RO5487624.[1]

Executive Summary

In the development of direct-acting antivirals (DAAs) for Influenza A (H1N1), the transition from in vitro potency to in vivo efficacy remains a critical bottleneck.[1] This guide analyzes two benzenesulfonamide derivatives: RO5464466 , a potent Hemagglutinin (HA) fusion inhibitor, and RO5487624 , its pharmacokinetically optimized analogue.[1][2] While both compounds exhibit comparable nanomolar potency in cell-based assays, RO5487624 represents the successful "Hit-to-Lead" evolution, overcoming the metabolic stability and bioavailability limitations that restricted RO5464466 to a chemical probe status.[1]

Mechanism of Action: Class II Fusion Inhibition

Both RO5464466 and RO5487624 function as Group 2 HA Fusion Inhibitors .[1] Unlike neuraminidase inhibitors (e.g., oseltamivir) that block viral release, these compounds target the viral entry phase.[1]

The Molecular Checkpoint

Influenza virus entry relies on the Hemagglutinin (HA) trimer.[1] Upon endocytosis, the acidic environment of the endosome (pH < 5.[1]5) triggers a massive conformational change in HA, exposing the fusion peptide which inserts into the endosomal membrane.[1]

  • Target Site: The stem region of the HA trimer (specifically the HA2 subunit).[1]

  • Mechanism: The compounds bind to the prefusion HA structure, acting as "molecular staples."[1] They increase the energy barrier required for the pH-induced conformational change.[1]

  • Result: The virus remains trapped in the endosome, unable to fuse and release its ribonucleoprotein (vRNP) payload into the cytoplasm.[1]

Pathway Visualization

The following diagram illustrates the specific blockade point in the viral lifecycle.

HA_Fusion_Inhibition Virus Influenza Virion (H1N1) Endocytosis Endosomal Uptake Virus->Endocytosis Acidification Endosomal Acidification (pH < 5.5) Endocytosis->Acidification ConfChange HA Conformational Change (Trigger) Acidification->ConfChange Normal Pathway Fusion Membrane Fusion & vRNP Release ConfChange->Fusion RO_Compounds RO5464466 / RO5487624 (Benzenesulfonamides) Stabilization Stabilizes Prefusion HA (Prevents Unfolding) RO_Compounds->Stabilization Stabilization->ConfChange BLOCKS

Figure 1: Mechanism of Action.[1][3] RO5464466/RO5487624 act downstream of endocytosis but upstream of fusion, effectively 'locking' the HA trimer.[1]

Comparative Potency Analysis

While structurally related, the distinction between these two compounds lies in the balance between intrinsic potency and pharmacological compliance.[1]

Quantitative Data Summary
ParameterRO5464466 (Parent Hit)RO5487624 (Lead)Assay Type
Primary Target Influenza A (H1N1)Influenza A (H1N1)Target Validation
IC50 (Hemolysis) 0.29 µM ~0.30 µM Fusion Inhibition (RBC)
EC50 (CPE Reduction) ~0.32 µM Similar MDCK Cell Viability
Mechanism Confirmation Trypsin ResistantTrypsin ResistantConformational Stability
In Vivo Efficacy Low/NegligibleHigh (Protective) Murine Lethal Challenge
Pharmacokinetics Poor BioavailabilityOptimizedOral Dosing (Mouse)

Technical Insight: The identical in vitro potency suggests that the chemical modifications in RO5487624 did not disrupt the pharmacophore binding to the HA stem loop.[1] The divergence is purely ADME (Absorption, Distribution, Metabolism, Excretion) related.[1]

Experimental Protocols

To validate the potency and mechanism of these compounds, two specific assays are required.[1] These protocols are designed to be self-validating control systems.[1]

Protocol A: Hemolysis Inhibition Assay (Fusion Specificity)

This assay isolates the fusion event from the rest of the viral replication cycle.[1] It measures the ability of the virus to lyse red blood cells (RBCs) in a low-pH environment, mimicking the endosome.[1]

Reagents:

  • Chicken RBCs (2% suspension).[1]

  • Influenza A virus (H1N1) stock.[1][2]

  • Sodium Citrate Buffer (pH 5.0).[1]

  • PBS (pH 7.2).[1]

Workflow:

  • Binding: Incubate Virus (100 µL) with Compound (serial dilutions) for 30 min at RT.

  • Adsorption: Add RBCs (100 µL) and incubate at 4°C for 20 min (allows virus to bind RBCs without fusing).

  • Fusion Trigger: Spin down, remove supernatant, and resuspend pellet in Low pH Citrate Buffer (pH 5.0) . Incubate at 37°C for 15 min.

    • Control Check: Include a "No Compound" well (Max Lysis) and a "PBS pH 7.2" well (No Fusion/Background).[1]

  • Measurement: Centrifuge to pellet intact cells. Transfer supernatant to a 96-well plate.

  • Quantification: Measure OD at 540 nm (Hemoglobin release).

  • Calculation:

    
    [1]
    
Protocol B: Trypsin Susceptibility Assay (Conformational Stability)

This assay confirms the "locking" mechanism.[1] Prefusion HA is resistant to trypsin digestion; post-fusion (low pH triggered) HA is susceptible.[1]

Workflow:

  • Trigger: Incubate virus + compound at pH 5.0 for 15 min.

  • Neutralize: Adjust pH back to 7.0.

  • Digest: Add Trypsin (2 µg/mL) and incubate at 37°C for 30 min.

  • Analysis: Run Western Blot using anti-HA1 antibody.[1]

    • Result Interpretation: If the compound works, you will see a distinct HA1 band (protected).[1] If the compound fails (or in untreated controls), the HA1 band disappears/degrades due to the conformational change exposing trypsin cleavage sites.[1]

The Hit-to-Lead Evolution: Why RO5487624?

The development logic follows a strict "Funnel of Attrition."[1] RO5464466 passed the biological screen but failed the pharmacological screen.[1]

The Pharmacokinetic Barrier

RO5464466 demonstrated excellent target engagement but suffered from rapid clearance or poor oral absorption.[1] In drug discovery, a compound with an EC50 of 0.3 µM is useless if plasma concentrations cannot be maintained above this threshold (C_trough > EC90) without toxic dosing regimens.[1]

The Solution: RO5487624

RO5487624 retains the benzenesulfonamide core but includes structural modifications (likely to the peripheral R-groups) that enhance metabolic stability (microsomal stability) and oral bioavailability (%F).[1]

  • Outcome: In lethal challenge models (mice infected with H1N1), RO5487624 treatment resulted in survival, whereas RO5464466 treated mice showed weight loss and mortality rates comparable to vehicle controls, despite the compound's intrinsic potency.[1]

Drug_Optimization Hit Hit Identification (RO5464466) InVitro In Vitro Potency (EC50 ~0.3 µM) PASS Hit->InVitro PK_Screen PK/ADME Screen (Metabolic Stability) InVitro->PK_Screen Failure RO5464466 Outcome: Rapid Clearance / Low Bioavailability PK_Screen->Failure Parent Compound Optimization Chemical Optimization (Structure-Activity Relationship) PK_Screen->Optimization Iterative Design Lead Lead Candidate (RO5487624) Optimization->Lead InVivo In Vivo Efficacy (Mouse Survival Model) PASS Lead->InVivo

Figure 2: The Optimization Funnel. RO5464466 validated the target but failed as a drug; RO5487624 validated the drug candidate profile.

References
  • Zhu, L. et al. (2011).[1][4][5] Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin.[1] PLoS ONE, 6(12), e29120.[1]

  • Luo, G. et al. (1996).[1] Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus.[1] Virology, 226(1), 66-76.[1]

  • Sebaugh, J. L. (2011).[1][4][6] Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.[1][5][6]

Sources

Benzenesulfonamide Derivatives as Hyaluronan Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Hyaluronan-Targeted Therapeutics

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the intricate world of hyaluronan (HA) biology, a field ripe with therapeutic potential. While established hyaluronan synthesis inhibitors like 4-methylumbelliferone (4-MU) have paved the way, the exploration of novel chemical scaffolds is paramount for advancing this therapeutic strategy. This document provides a comprehensive overview of hyaluronan as a therapeutic target and critically examines the nascent, yet promising, role of benzenesulfonamide derivatives in this arena. Our aim is to not only present the current state of knowledge but also to illuminate the path forward for the rational design and development of this intriguing class of compounds as next-generation HA inhibitors.

The Dual Nature of Hyaluronan: From Essential Biomolecule to Disease Promoter

Hyaluronan is a linear, high molecular weight glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1][2] It is a fundamental component of the extracellular matrix (ECM) in virtually all vertebrate tissues.[3][4] The biological functions of HA are remarkably diverse and are heavily dependent on its molecular weight.

  • High-Molecular-Weight HA (HMW-HA): In healthy tissues, HMW-HA (›1000 kDa) is the predominant form. It exhibits anti-inflammatory, immunosuppressive, and anti-angiogenic properties.[1] Its viscoelastic nature provides lubrication in joints and maintains tissue hydration and structural integrity.[1]

  • Low-Molecular-Weight HA (LMW-HA): In contrast, LMW-HA fragments (‹500 kDa), often generated during tissue injury, inflammation, and cancer, act as signaling molecules. These fragments are pro-inflammatory, pro-angiogenic, and pro-proliferative, contributing to the pathogenesis of a wide range of diseases.[1][5]

The synthesis of hyaluronan is orchestrated by a family of integral membrane enzymes known as hyaluronan synthases (HAS), with three main isoforms in mammals: HAS1, HAS2, and HAS3.[6][7] These enzymes polymerize the sugar precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine, and extrude the growing HA chain directly into the extracellular space.[7][8][9] The differential expression and activity of HAS isoforms contribute to the diversity of HA chain lengths and, consequently, its varied biological roles.[7]

The signaling effects of HA are primarily mediated through its interaction with cell surface receptors, the most prominent of which are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[7][10] The binding of HA to these receptors can trigger a cascade of intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[7][10]

Given the pivotal role of LMW-HA and its signaling pathways in the progression of diseases such as cancer, chronic inflammation, and fibrosis, the targeted inhibition of HA synthesis or its interactions with receptors presents a compelling therapeutic strategy.[5][6][11]

The Therapeutic Rationale for Hyaluronan Inhibition

The overexpression of HAS enzymes and the subsequent accumulation of HA are hallmarks of many pathological conditions. In cancer, a dense HA-rich microenvironment promotes tumor growth, metastasis, and angiogenesis, while also contributing to chemoresistance.[10][12][13] In inflammatory diseases, HA fragments perpetuate the inflammatory response.[8][14] Therefore, inhibiting the production of HA or blocking its downstream signaling offers a multifaceted approach to treatment.

The most widely studied inhibitor of HA synthesis is 4-methylumbelliferone (4-MU), a coumarin derivative.[6][8][12][14] 4-MU is thought to inhibit HA synthesis through at least two mechanisms: depletion of the precursor UDP-glucuronic acid and downregulation of HAS gene expression.[8][9][12] While 4-MU has shown efficacy in various preclinical models of cancer and inflammation, its broad spectrum of action and relatively low bioavailability have spurred the search for more specific and potent inhibitors.[6][8][14][15]

Benzenesulfonamides: A Versatile Scaffold for Enzyme Inhibition

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of clinically approved drugs.[16] This functional group is a well-established zinc-binding group, which has led to the development of numerous potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[16] The "tail approach" in drug design, where modifications are made to the molecule distal to the sulfonamide group, has been successfully employed to achieve isoform-specific inhibition of CAs.

The versatility of the benzenesulfonamide scaffold, coupled with its proven success in targeting other enzymes, makes it an attractive starting point for the design of novel inhibitors of the hyaluronan pathway. While direct inhibitors of HAS enzymes bearing a benzenesulfonamide core have yet to be extensively reported in the literature, the potential for this scaffold to be adapted for this purpose is significant.

Exploring the Potential of Benzenesulfonamide Derivatives as HA Inhibitors

Although direct evidence is currently limited, there are several hypothetical mechanisms through which benzenesulfonamide derivatives could modulate the hyaluronan pathway:

  • Direct Inhibition of Hyaluronan Synthases: While HAS enzymes are not known to be metalloenzymes, the benzenesulfonamide scaffold could be functionalized with moieties that interact with the active site or allosteric sites of HAS isoforms. Structure-based drug design, informed by the growing understanding of HAS protein structure, could guide the synthesis of benzenesulfonamides with the potential for direct HAS inhibition.

  • Inhibition of Downstream Signaling: The HA-CD44 signaling axis is a critical driver of pathology.[7] Benzenesulfonamide derivatives have been successfully developed as inhibitors of various protein kinases that are involved in signaling pathways downstream of CD44 activation.[4] A rational drug design approach could therefore focus on creating benzenesulfonamide-based compounds that disrupt the interaction between HA and its receptors or inhibit key downstream effectors.

  • Modulation of the Tumor Microenvironment: Many benzenesulfonamide-based carbonic anhydrase inhibitors have demonstrated anticancer activity, in part by altering the pH of the tumor microenvironment.[16] Given the intricate interplay between tumor acidosis and HA metabolism, it is plausible that some of the observed anticancer effects of these compounds are indirectly mediated through changes in the HA-rich extracellular matrix. Further investigation into this potential crosstalk is warranted.

Experimental Protocols for the Evaluation of Novel HA Inhibitors

The development of novel HA inhibitors, including those based on a benzenesulfonamide scaffold, requires a robust pipeline of in vitro and in vivo assays.

In Vitro Evaluation of HAS Inhibition

A key first step is to assess the direct inhibitory effect of test compounds on the activity of hyaluronan synthases.

Protocol: Cell-Free Hyaluronan Synthase Activity Assay

  • Preparation of HAS-Containing Membranes:

    • Transfect a suitable cell line (e.g., HEK293) with expression vectors for individual human HAS isoforms (HAS1, HAS2, or HAS3).

    • After 48 hours, harvest the cells and prepare membrane fractions by sonication and ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing protease inhibitors).

  • Enzyme Reaction:

    • In a 96-well plate, combine the HAS-containing membrane preparation with a reaction mixture containing the sugar precursors UDP-[¹⁴C]glucuronic acid and unlabeled UDP-N-acetylglucosamine in a buffer containing MgCl₂.

    • Add the test compound (e.g., a benzenesulfonamide derivative) at various concentrations. Include a positive control (e.g., 4-MU) and a vehicle control (e.g., DMSO).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Quantification of HA Synthesis:

    • Stop the reaction by adding SDS.

    • Spot the reaction mixture onto filter paper and separate the radiolabeled HA polymer from the unincorporated precursors by descending paper chromatography.

    • Quantify the amount of radiolabeled HA by scintillation counting.

    • Calculate the IC₅₀ value for each test compound.

Cellular Assays for HA Production

Cell-based assays are crucial for evaluating the ability of compounds to inhibit HA synthesis in a more physiologically relevant context.

Protocol: Quantification of Cellular Hyaluronan Production by ELISA

  • Cell Culture and Treatment:

    • Plate a cell line known to produce high levels of HA (e.g., human skin fibroblasts, various cancer cell lines) in a 96-well plate.

    • Allow the cells to adhere and grow to sub-confluence.

    • Treat the cells with the test compounds at a range of concentrations for 24-48 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells to obtain the cell-associated HA fraction.

  • HA Quantification:

    • Use a commercially available competitive ELISA kit for hyaluronan.

    • Briefly, the assay involves incubating the samples with a biotinylated HA-binding protein. The mixture is then added to a plate coated with HA. The amount of bound biotinylated HA-binding protein is inversely proportional to the amount of HA in the sample.

    • Develop the plate with a streptavidin-peroxidase conjugate and a suitable substrate.

    • Measure the absorbance and calculate the concentration of HA in each sample based on a standard curve.

Assessment of Downstream Effects

Beyond inhibiting HA production, it is important to assess the functional consequences of treatment with novel inhibitors.

Protocol: Cell Migration Assay (Wound Healing Assay)

  • Cell Culture and Monolayer Formation:

    • Grow a confluent monolayer of a highly migratory cell line (e.g., MDA-MB-231 breast cancer cells) in a 24-well plate.

  • Creating the "Wound":

    • Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment and Imaging:

    • Wash the wells to remove detached cells and add fresh medium containing the test compounds or controls.

    • Image the "wound" at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis:

    • Measure the area of the "wound" at each time point.

    • Calculate the rate of cell migration into the denuded area. A reduction in the rate of wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.

Structure-Activity Relationship (SAR) and Future Directions

While a detailed SAR for benzenesulfonamide derivatives as HA inhibitors is not yet established, insights can be gleaned from the extensive research on this scaffold as carbonic anhydrase inhibitors.

Structural Feature General Observation in CA Inhibition Hypothetical Relevance to HA Inhibition
Benzenesulfonamide Core Essential for zinc binding in the active site of CAs.May serve as a rigid scaffold for presenting other functional groups that interact with HAS enzymes or HA receptors.
"Tail" Modifications Crucial for achieving isoform selectivity by interacting with residues in the active site cleft.Modifications to the "tail" region could be explored to target the specific substrate-binding pockets or allosteric sites of HAS isoforms.
Linker Moiety The nature and length of the linker between the benzenesulfonamide core and the tail can influence binding affinity and selectivity.A variety of linkers (e.g., amides, ureas, ethers) could be employed to optimize the orientation of the molecule for interaction with the target protein.

The path forward for developing benzenesulfonamide-based HA inhibitors should involve a multi-pronged approach:

  • High-Throughput Screening: A library of diverse benzenesulfonamide derivatives should be screened against the in vitro and cellular assays described above to identify initial hits.

  • Structure-Based Drug Design: As more high-resolution structures of HAS enzymes and HA-receptor complexes become available, computational methods can be used to design benzenesulfonamides with improved potency and selectivity.

  • Exploration of Indirect Mechanisms: Further research is needed to determine if existing benzenesulfonamide-based drugs (e.g., CA inhibitors) exert any of their therapeutic effects through modulation of the hyaluronan pathway.

Conclusion: A Call to Exploration

The field of hyaluronan-targeted therapeutics is at an exciting juncture. While the direct inhibition of hyaluronan synthesis or signaling by benzenesulfonamide derivatives is a largely unexplored area, the chemical tractability and proven success of this scaffold in drug discovery make it a highly attractive starting point for future research. This guide has laid out the rationale, potential mechanisms, and experimental approaches for embarking on this endeavor. It is our hope that this document will inspire and equip researchers to explore the potential of benzenesulfonamide derivatives as a novel class of hyaluronan inhibitors, ultimately leading to the development of new and effective treatments for a wide range of diseases.

Visualizations

Hyaluronan_Synthesis_and_Inhibition cluster_synthesis Hyaluronan Synthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling UDP_GlcNAc UDP-GlcNAc HAS Hyaluronan Synthase (HAS1, 2, 3) UDP_GlcNAc->HAS UDP_GlcUA UDP-GlcUA UDP_GlcUA->HAS HA Hyaluronan (HA) HAS->HA Polymerization & Extrusion CD44 CD44 Receptor HA->CD44 Binding Benzenesulfonamide Benzenesulfonamide Derivatives (Hypothetical) Benzenesulfonamide->HAS Direct Inhibition? Signaling Oncogenic Signaling (Proliferation, Migration) Benzenesulfonamide->Signaling Inhibition of Downstream Kinases? Four_MU 4-Methylumbelliferone (4-MU) Four_MU->UDP_GlcUA Depletion Four_MU->HAS Downregulation CD44->Signaling

Figure 1: A schematic overview of hyaluronan synthesis, its downstream signaling, and potential points of inhibition by 4-methylumbelliferone and hypothetical benzenesulfonamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_functional Functional Evaluation start Design & Synthesis of Benzenesulfonamide Derivatives in_vitro In Vitro Assays start->in_vitro cellular Cellular Assays in_vitro->cellular has_assay Cell-Free HAS Activity Assay binding_assay Receptor Binding Assay (e.g., SPR) functional Functional Assays cellular->functional ha_elisa HA Production (ELISA) gene_expression HAS Gene Expression (qPCR) sar Structure-Activity Relationship (SAR) functional->sar migration Cell Migration (Wound Healing) proliferation Cell Proliferation (MTT Assay) invasion Invasion Assay (Boyden Chamber) lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design end Preclinical Candidate lead_opt->end

Figure 2: A representative experimental workflow for the discovery and development of novel hyaluronan inhibitors, from initial design to lead optimization.

References

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  • The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells. PMC.
  • Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflamm
  • 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers.
  • A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone. PubMed. (2004).
  • Hyaluronan as a therapeutic target in human diseases. PMC.
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  • Hyaluronan Inhibition as a Therapeutic Target for Diabetic Kidney Disease. Ovid.
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  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors. Oxford Academic. (2021).
  • Targeting Hyaluronic Acid Family for Cancer Chemoprevention and Therapy. PMC.
  • Inhibition of HAS2 and hyaluronic acid production by 1,25-Dihydroxyvitamin D 3 in breast cancer. Oncotarget. (2020).
  • New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity rel
  • Design, Synthesis and Mechanistic Study of New Benzenesulfonamide Derivatives as Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition. PMC. (2021).
  • Hyaluronan-CD44 Interactions in Cancer: Paradoxes and Possibilities. PMC. (2009).
  • Hyaluronic Acid: A Review of the Drug Delivery Capabilities of This Naturally Occurring Polysaccharide. PMC. (2022).
  • Hyaluronic Acid-Mediated Drug Delivery System Targeting for Inflammatory Skin Diseases: A Mini Review. Frontiers. (2020).
  • Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics. PMC.
  • New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity rel
  • HA/CD44 interactions as potential targets for cancer therapy. PMC.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
  • Amide derivatives of benzene-sulfonanilide, pharmaceutical composition thereof and method for cancer treatment using the same (US20120095092). PubMed. (2012).
  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA. FLORE. (2022).
  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PMC.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. (2011).
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. (2021).
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. (2022).
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. Request PDF. (2025).
  • (PDF) Hyaluronan–CD44 interactions as potential targets for cancer therapy.
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. FLORE. (2022).
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017).
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. Unich. (2022).
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. (2024).
  • Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. (2024).
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017).
  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. PMC.
  • Impact of structurally modifying hyaluronic acid on CD44 interaction. RSC Publishing.

Sources

A Technical Guide to the Preclinical Assessment of Oral Bioavailability for the Influenza Inhibitor RO5487624

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of orally administered antiviral agents is a cornerstone of pandemic preparedness and seasonal influenza management. RO5487624, an inhibitor of influenza A hemagglutinin-mediated fusion, represents a class of compounds where oral bioavailability is a critical determinant of therapeutic success. This technical guide provides an in-depth framework for the preclinical evaluation of the oral bioavailability of RO5487624. We will explore the strategic selection of animal models, detailed in vivo experimental protocols, and the bioanalytical and pharmacokinetic analysis required to robustly characterize the absorption profile of this promising antiviral candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

Introduction: The Imperative for Oral Antiviral Bioavailability - The Case of RO5487624

RO5487624 is an orally active inhibitor of the influenza virus hemagglutinin (HA), which acts by preventing the conformational changes in HA necessary for viral fusion with the host cell membrane. For an antiviral agent targeting a widespread and acute infection like influenza, oral administration is highly desirable as it facilitates rapid deployment and patient compliance outside of a hospital setting.

The oral bioavailability (F%) of a drug is the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter that dictates the potential for a convenient and effective oral dosing regimen. A low oral bioavailability can lead to high inter-individual variability, insufficient therapeutic concentrations, and potential for adverse effects due to high drug concentrations in the gastrointestinal tract. Therefore, a thorough preclinical assessment of oral bioavailability is paramount in the development of RO5487624.

Strategic Selection of Preclinical Models

The choice of animal models is a critical decision in the preclinical evaluation of a new drug candidate. For an influenza antiviral like RO5487624, this decision is twofold: the model must be relevant for studying influenza infection and suitable for pharmacokinetic studies.

  • Mouse Models: The mouse is a cost-effective and widely used model for initial in vivo screening and toxicity evaluation of anti-influenza drugs.[1] Due to the highly characterized murine immune system, it is particularly well-suited for lead identification.[2] However, most human influenza viruses need to be adapted for mice, and the disease course may not fully recapitulate human influenza.[3] For pharmacokinetic studies, the mouse is a standard model, although its faster metabolism compared to humans should be considered.

  • Ferret Models: Ferrets are considered the gold standard for influenza research as they are susceptible to infection with non-adapted human influenza viruses and exhibit clinical symptoms similar to humans, such as fever, sneezing, and lethargy.[1][3][4] This makes the ferret model highly translatable to the clinical setting for efficacy studies.[2] Ferrets are also a suitable model for pharmacokinetic studies, and their gastrointestinal physiology is in some aspects more similar to humans than that of rodents.

For the initial assessment of oral bioavailability, rodent models such as rats are often employed due to their well-characterized physiology and ease of use.[5][6] However, for a more comprehensive evaluation of a compound like RO5487624, a non-rodent species such as the dog or pig may also be considered, as they can sometimes be more predictive of human oral bioavailability.[6]

Foundational In Vitro and Ex Vivo Assessments

Prior to in vivo studies, a series of in vitro and ex vivo assessments can provide valuable insights into the potential absorption characteristics of RO5487624 and guide the design of preclinical studies.

  • Solubility: The aqueous solubility of a drug is a primary determinant of its oral absorption. The solubility of RO5487624 should be determined in various physiologically relevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Poorly water-soluble drugs often present significant challenges for oral formulation.[7]

  • Permeability: The ability of a drug to cross the intestinal epithelium is another key factor for oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability.

  • Metabolic Stability: In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide an early indication of the extent of first-pass metabolism, which can significantly reduce oral bioavailability.

Core Methodology: The In Vivo Oral Bioavailability Study

A well-designed in vivo study is the definitive method for determining the oral bioavailability of a drug candidate in a preclinical setting. The primary objective is to compare the plasma concentration-time profile of RO5487624 after oral administration to that after intravenous (IV) administration. The IV dose serves as the 100% bioavailable reference.

Formulation Development for Oral Administration

For preclinical studies, RO5487624 needs to be formulated in a vehicle that is appropriate for the chosen animal model and route of administration. For poorly soluble compounds, various strategies can be employed to enhance solubility and absorption.[8][9][10]

  • Solutions: If the drug is sufficiently soluble, a simple aqueous solution is preferred. Co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, or ethanol can be used to increase solubility.[8]

  • Suspensions: For poorly soluble drugs, a suspension can be prepared using a suspending agent (e.g., carboxymethylcellulose) and a wetting agent to ensure uniform dosing.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to enhance the oral absorption of lipophilic drugs.[11]

Experimental Protocol: A Rodent Oral Bioavailability Study

The following is a detailed, step-by-step protocol for a typical oral bioavailability study in rats.

  • Animal Acclimatization and Preparation:

    • Use adult male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.

    • Acclimatize the animals for at least 3 days before the study.

    • Fast the animals overnight (with free access to water) before dosing to minimize variability in gastrointestinal transit and absorption.[5]

  • Dosing:

    • Divide the animals into two groups: an oral (PO) administration group and an intravenous (IV) administration group.

    • Oral Administration: Administer RO5487624 via oral gavage at a predetermined dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).

    • Intravenous Administration: Administer RO5487624 via a tail vein injection at a lower dose (e.g., 1-2 mg/kg) to avoid potential solubility and toxicity issues. The drug should be dissolved in a suitable IV vehicle (e.g., saline with a co-solvent).

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.

    • Typical time points for an oral study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • Process the blood samples by centrifugation to obtain plasma, which should be stored frozen (e.g., at -80°C) until analysis.[12]

G cluster_pre Pre-Study cluster_study In-Vivo Study cluster_post Post-Study Analysis Formulation Formulation Development (Solution/Suspension) Dosing Dosing (Oral & IV Groups) Formulation->Dosing Animals Animal Acclimatization & Fasting Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Bioanalysis Bioanalytical Method (LC-MS/MS) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report G cluster_drug Drug & Formulation cluster_gi Gastrointestinal Physiology cluster_metabolism Metabolism Solubility Solubility OralBioavailability Oral Bioavailability (F%) Solubility->OralBioavailability Dissolution Dissolution Rate Dissolution->OralBioavailability Permeability Permeability Permeability->OralBioavailability pH GI pH pH->OralBioavailability Motility GI Motility Motility->OralBioavailability Food Food Effects Food->OralBioavailability BloodFlow GI Blood Flow BloodFlow->OralBioavailability GutWall Gut Wall Metabolism GutWall->OralBioavailability FirstPass First-Pass Hepatic Metabolism FirstPass->OralBioavailability

Sources

Methodological & Application

Probing Ligand-Induced Conformational Dynamics of Metabotropic Glutamate Receptor 5 (mGluR5) with RO5487624 Using an In Vitro Trypsin Sensitivity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Advanced Biophysics Division

Abstract

The metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key modulator of excitatory synaptic transmission in the central nervous system, making it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5, such as RO5487624, are of significant interest for their potential to fine-tune receptor activity. Understanding the molecular mechanism of these modulators, particularly their ability to induce conformational changes in the receptor, is crucial for drug development. This application note provides a detailed protocol for an in vitro trypsin sensitivity assay to investigate the conformational dynamics of purified, full-length human mGluR5 reconstituted in nanodiscs upon binding of the NAM, RO5487624. This limited proteolysis assay serves as a robust and accessible method to detect ligand-induced structural alterations, providing valuable insights into the allosteric modulation of mGluR5.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) plays a pivotal role in synaptic plasticity and neuronal excitability.[1][2] Its dysfunction has been implicated in various disorders, including Fragile X syndrome, anxiety, and depression.[3][4] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to topographically distinct sites, offering greater subtype selectivity and a more nuanced modulation of receptor function.[5][6] Negative allosteric modulators (NAMs) stabilize inactive or non-signaling conformations of the receptor, thereby reducing its response to glutamate.[3][5]

The binding of a NAM to the seven-transmembrane (7TM) domain of mGluR5 is known to induce conformational changes that alter the receptor's activity.[5] These structural rearrangements can be probed using various biophysical techniques. Limited proteolysis, or a trypsin sensitivity assay, is a powerful and straightforward method to detect such conformational changes. The principle of this assay lies in the differential accessibility of protease cleavage sites on a protein's surface depending on its conformational state. A ligand-induced conformational change can either expose or shield specific trypsin cleavage sites, leading to a change in the pattern or rate of proteolytic digestion. These changes can be readily visualized and quantified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

This application note details a comprehensive protocol for the expression and purification of full-length human mGluR5 using a baculovirus expression system, its reconstitution into phospholipid nanodiscs for stabilization in a native-like membrane environment, and the subsequent application of an in vitro trypsin sensitivity assay to probe the conformational effects of RO5487624 binding.

Signaling Pathway and Experimental Rationale

The binding of the endogenous ligand, glutamate, to the Venus flytrap (VFT) extracellular domain of mGluR5 induces a conformational change that is transmitted through the cysteine-rich domain (CRD) to the 7TM domain, leading to G-protein activation.[5] Negative allosteric modulators, like RO5487624, bind within the 7TM bundle and stabilize an inactive conformation, thereby preventing this activation cascade.[5] This stabilization of an inactive state is hypothesized to alter the global conformation of the receptor, including its extracellular domains, which can be detected by changes in trypsin susceptibility.

cluster_0 Inactive State (Apo or RO5487624-bound) cluster_1 Active State (Glutamate-bound) inactive_mGluR5 mGluR5 (Inactive Conformation) trypsin_inactive Trypsin inactive_mGluR5->trypsin_inactive Exposed Cleavage Sites ro5487624 RO5487624 (NAM) ro5487624->inactive_mGluR5 Binds to 7TM & stabilizes inactive state fragments_a Specific Cleavage Pattern A trypsin_inactive->fragments_a Digestion active_mGluR5 mGluR5 (Active Conformation) trypsin_active Trypsin active_mGluR5->trypsin_active Shielded/New Cleavage Sites glutamate Glutamate (Agonist) glutamate->active_mGluR5 Binds to VFT & induces active state fragments_b Altered Cleavage Pattern B trypsin_active->fragments_b Digestion caption Ligand-induced conformational changes in mGluR5 alter trypsin accessibility.

Figure 1: Conceptual workflow of the trypsin sensitivity assay. Binding of different ligands (agonist vs. NAM) induces distinct conformational states in mGluR5, leading to different proteolytic cleavage patterns.

Experimental Protocols

Part 1: Expression and Purification of Full-Length Human mGluR5

This protocol is adapted from established methods for GPCR expression in insect cells using the baculovirus expression vector system (BEVS).[7][8][9]

1.1. Generation of Recombinant Baculovirus:

  • Subclone the full-length human mGluR5 cDNA into a pFastBac vector. The construct should include an N-terminal FLAG tag and a C-terminal 1D4 tag for purification.

  • Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac Baculovirus Expression System protocol.

  • Transfect Sf9 insect cells with the purified recombinant bacmid to produce P1 viral stock.

  • Amplify the viral stock to a high-titer P2 stock.

1.2. Protein Expression:

  • Grow Sf9 cells in suspension culture to a density of 2.0 x 10^6 cells/mL.

  • Infect the cell culture with the P2 recombinant baculovirus at a multiplicity of infection (MOI) of 2-5.[10]

  • Incubate the infected culture at 28°C with shaking for 48-60 hours.[10]

  • Harvest the cells by centrifugation and store the cell pellets at -80°C.

1.3. Membrane Preparation and Solubilization:

  • Thaw the cell pellet on ice and resuspend in lysis buffer (50 mM TRIS pH 7.7, 300 mM NaCl, 5% glycerol, 1x protease inhibitor cocktail).[11]

  • Lyse the cells by dounce homogenization or microfluidization.[11]

  • Pellet the cell debris by low-speed centrifugation and collect the supernatant.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Resuspend the membrane pellet in solubilization buffer (Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) and 0.1% (w/v) cholesteryl hemisuccinate (CHS)) and incubate with gentle agitation for 1 hour at 4°C.

  • Clarify the solubilized membranes by ultracentrifugation.

1.4. Affinity Purification:

  • Incubate the clarified supernatant with anti-FLAG M2 affinity resin for 2-4 hours at 4°C.

  • Wash the resin extensively with wash buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, 0.005% CHS).

  • Elute the purified mGluR5 by competitive elution with FLAG peptide in wash buffer.

Part 2: Reconstitution of mGluR5 into Nanodiscs

This protocol is based on established procedures for reconstituting GPCRs into nanodiscs.[12][13][14]

2.1. Preparation of Components:

  • Purified mGluR5: Concentrate the eluted receptor to ~1-2 mg/mL.

  • Membrane Scaffold Protein (MSP): Use MSP1D1, purified as previously described.

  • Lipids: Prepare a lipid mixture of 3:1:1 (molar ratio) of POPC:POPE:POPG in chloroform, dry under nitrogen, and resuspend in a buffer containing sodium cholate to a final lipid concentration of 50 mM.

2.2. Reconstitution Reaction:

  • Combine purified mGluR5, MSP1D1, and the lipid mixture at a molar ratio of mGluR5:MSP1D1:Lipids of 1:10:650.

  • Incubate the mixture on ice for 1 hour.

  • Remove the detergent by adding Bio-Beads SM-2 and incubating overnight at 4°C with gentle rotation.

2.3. Purification of mGluR5-Nanodiscs:

  • Separate the mGluR5-nanodiscs from empty nanodiscs and aggregates by size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated in a detergent-free buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure, reconstituted mGluR5-nanodiscs.

cluster_0 mGluR5 Expression & Purification cluster_1 Nanodisc Reconstitution baculovirus Generate Recombinant Baculovirus expression Infect Sf9 Cells & Express mGluR5 baculovirus->expression lysis Cell Lysis & Membrane Preparation expression->lysis solubilization Solubilize Membranes (DDM/CHS) lysis->solubilization purification Affinity Purification (Anti-FLAG) solubilization->purification mix Mix Purified mGluR5, MSP1D1, & Lipids purification->mix Purified mGluR5 reconstitution Detergent Removal (Bio-Beads) mix->reconstitution sec Size-Exclusion Chromatography reconstitution->sec final_product Purified mGluR5-Nanodiscs sec->final_product caption Workflow for preparing mGluR5-nanodiscs for the assay.

Figure 2: Schematic overview of the expression, purification, and reconstitution of mGluR5 into nanodiscs.

Part 3: In Vitro Trypsin Sensitivity Assay

3.1. Reagents and Buffers:

  • mGluR5-Nanodiscs: 0.5 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.

  • RO5487624 Stock: 10 mM in DMSO.

  • Trypsin Stock: 1 mg/mL TPCK-treated trypsin in 1 mM HCl.

  • Reaction Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Quenching Solution: 2x Laemmli sample buffer containing 10 mM DTT and a protease inhibitor cocktail.

3.2. Experimental Setup:

  • Prepare reaction tubes for each condition:

    • mGluR5-nanodiscs alone (control)

    • mGluR5-nanodiscs + RO5487624

  • To the RO5487624 tube, add the compound to a final concentration of 10 µM and an equivalent volume of DMSO to the control tube.

  • Incubate all tubes at room temperature for 30 minutes to allow for ligand binding.

3.3. Limited Proteolysis:

  • Initiate the digestion by adding trypsin to each tube at a final trypsin:mGluR5 ratio of 1:100 (w/w).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), remove aliquots from each reaction tube.

  • Immediately quench the reaction by mixing the aliquot with an equal volume of pre-heated Quenching Solution.

  • Boil the quenched samples at 95°C for 5 minutes to completely inactivate the trypsin and denature the proteins.

3.4. SDS-PAGE Analysis:

  • Load the boiled samples onto a 4-20% gradient Tris-Glycine SDS-PAGE gel.

  • Run the gel until adequate separation of protein bands is achieved.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

  • Destain and image the gel.

Data Analysis and Interpretation

The results of the trypsin sensitivity assay are analyzed by comparing the digestion patterns of mGluR5 in the presence and absence of RO5487624 over time.

  • No Ligand Control: In the absence of the ligand, a time-dependent decrease in the intensity of the full-length mGluR5 band should be observed, with the concomitant appearance of smaller proteolytic fragments.

  • With RO5487624: If binding of RO5487624 induces a conformational change that either protects cleavage sites or makes the receptor more compact, a slower rate of digestion of the full-length protein will be observed compared to the control. Conversely, if the conformational change exposes new cleavage sites, a faster rate of digestion or a different pattern of fragments may be seen.

The intensity of the full-length mGluR5 band at each time point can be quantified using densitometry software. Plotting the percentage of remaining full-length protein against time will allow for a quantitative comparison of the digestion rates.

Time (min)% Full-Length mGluR5 (Control)% Full-Length mGluR5 (+RO5487624)Observations
0100100Undigested full-length mGluR5
19098Initial digestion slower with RO5487624
56585Protection from proteolysis is evident
153060Significant difference in digestion rate
301040Continued protection by the ligand
60<525Ligand-bound state is more resistant to trypsin
Table 1: Representative data from a trypsin sensitivity assay. The data illustrates a scenario where RO5487624 binding protects mGluR5 from tryptic digestion.

Troubleshooting

  • No digestion of mGluR5: Increase the trypsin concentration or incubation time. Ensure the reaction buffer is at the optimal pH for trypsin activity (around 7.5-8.5).

  • mGluR5 is completely digested at the first time point: Decrease the trypsin concentration or perform the digestion at a lower temperature (e.g., room temperature or on ice).

  • High background of non-specific bands: Ensure the purity of the mGluR5-nanodisc preparation. Include a control with trypsin alone to identify bands corresponding to the protease.

  • Inconsistent results: Ensure precise timing of the aliquoting and quenching steps. Use fresh trypsin stock for each experiment.

Conclusion

The in vitro trypsin sensitivity assay described in this application note provides a robust and accessible method for studying the conformational effects of the negative allosteric modulator RO5487624 on the metabotropic glutamate receptor 5. By reconstituting the purified, full-length receptor in nanodiscs, a native-like membrane environment is mimicked, enhancing the physiological relevance of the assay. The observed changes in the proteolytic digestion pattern upon ligand binding offer direct evidence of a conformational change, providing valuable insights into the mechanism of allosteric modulation. This assay can be readily adapted to screen other allosteric modulators and to investigate the structural dynamics of other membrane proteins.

References

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024).
  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutam
  • Pharmacological characterisation of allosteric modulators
  • Guide to Baculovirus Expression Vector Systems (BEVS) and Insect Cell Culture Techniques. Thermo Fisher Scientific.
  • Membrane Scaffold Proteins: Nanodisc Form
  • Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identific
  • Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. (2024). PMC.
  • Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy. Springer Protocols.
  • Predicting proteolytic sites in extracellular proteins: only halfway there. (2007). PMC.
  • NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. Biochemistry.
  • Lysis of SF9 cells infected with baculovirus to extract target protein for further purification? (2013).
  • Purification of family B G protein-coupled receptors using nanodiscs: Application to human glucagon-like peptide-1 receptor. (2017). PMC.
  • Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism. (2012). PMC.
  • Membrane protein reconstitution : New possibilities for structural biology, biophysical methods, and antibody/drug discovery. (2025). OSTI.GOV.
  • Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A 2A Receptor as a Case Study. (2020). MDPI.
  • User guidelines – Protein Expression and Purific
  • Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. (2017). PMC.
  • Negative Allosteric Modulation of mGluR5 Partially Corrects Pathophysiology in a Mouse Model of Rett Syndrome. (2017). DSpace@MIT.
  • Protocol for Baculovirus Expression of Glycozymes. Glyco-Enzyme Repository.
  • Recombinant Protein Expression in Baculovirus-Infected Insect Cells. PMC.
  • Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease. (2013). PMC.
  • Predicting proteasomal cleavage sites: a comparison of available methods. IEDB Analysis Resource.
  • Enhancing GPCR Expression with Synthetic Nanodiscs and Tags. (2024). DIMA Biotechnology.
  • Pharmacological characterisation of allosteric modulators
  • The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease. (2018). PubMed.
  • (A) Consensus MMP cleavage site in human trypsin and GluC peptide... | Download Scientific Diagram.
  • Membrane Scaffold Proteins: Nanodisc Form
  • Nanodiscs for the study of membrane proteins. (2024). PMC.
  • Cleavage Specificity Analysis of Six Type II Transmembrane Serine Proteases (TTSPs) Using PICS with Proteome-Derived Peptide Libraries. (2014). PLOS One.
  • The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the L
  • The retinal light response is modulated by an mGluR5-mediated retrograde signal from ON-bipolar cells to photoreceptors. (2025). PubMed.
  • Protein kinase Cε activity regulates mGluR5 surface expression in the r
  • Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer's Disease. (2023). PMC.
  • Regulation of Signaling by MGLUR5. (2001). Grantome.

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Application Note: High-Throughput Screening of Influenza Virus Entry Inhibitors Using a Hemolysis Inhibition Assay with RO5487624

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action.[1][2] The viral surface glycoprotein hemagglutinin (HA) is critical for the initial stages of infection, specifically receptor binding and subsequent membrane fusion, making it a prime target for antiviral drug development.[3][4] This application note provides a comprehensive, field-proven protocol for a hemolysis inhibition assay designed to identify and characterize small molecule inhibitors of IAV entry, using the hypothetical compound RO5487624 as an exemplar. The assay leverages the ability of influenza virus to induce hemolysis of red blood cells (RBCs) under acidic conditions, a process that mimics the pH-dependent conformational changes in HA required for viral and endosomal membrane fusion.[5][6] Inhibition of this hemolysis serves as a direct and quantifiable measure of a compound's ability to block the essential function of HA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-influenza agents.

Disclaimer: RO5487624 is used as a hypothetical compound name for the purpose of this application note, as it is not a publicly disclosed chemical entity. The principles and protocols described herein are based on established methodologies for evaluating small molecule inhibitors of influenza virus hemagglutinin.

Introduction: The Rationale for Targeting HA-Mediated Hemolysis

Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the cell surface.[4] Following receptor-mediated endocytosis, the virus is trafficked into the endosomal pathway. The acidic environment of the late endosome (pH < 6.0) triggers a dramatic and irreversible conformational change in the HA protein.[3] This structural rearrangement exposes a hydrophobic fusion peptide on the HA2 subunit, which then inserts into the endosomal membrane, bringing the viral and host membranes into close proximity and driving membrane fusion.[5] This fusion event is essential for the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm, a prerequisite for viral replication.[7]

Conveniently, the low pH-induced fusogenic activity of HA can be modeled in vitro. At acidic pH, influenza virions can directly fuse with the plasma membrane of red blood cells (RBCs), leading to a loss of membrane integrity and the release of hemoglobin, a phenomenon known as hemolysis.[6] This process is entirely dependent on the same conformational changes in HA that mediate endosomal fusion. Therefore, a compound that can stabilize the pre-fusion conformation of HA and prevent the low pH-induced structural changes will consequently inhibit hemolysis.[3]

The hemolysis inhibition assay thus provides a simple, rapid, and scalable method for screening compound libraries to identify potential influenza entry inhibitors. It offers a functional readout that is directly linked to the desired mechanism of action—the blockade of HA-mediated membrane fusion.

Mechanism of Action: Inhibition of HA-Mediated Fusion

The core principle of the assay is to quantify the ability of a test compound, such as our hypothetical RO5487624, to prevent influenza virus from lysing red blood cells at an acidic pH.

cluster_0 Scenario A: No Inhibitor (Hemolysis) cluster_1 Scenario B: With RO5487624 (Inhibition) Virus_A Influenza Virus (Prefusion HA) RBC_A Red Blood Cell (RBC) Virus_A->RBC_A Binding Acid_A Acidic pH (pH < 6.0) Fusion_A HA Conformational Change & Fusion Peptide Exposure Acid_A->Fusion_A Triggers Hemolysis Membrane Fusion & Hemolysis Fusion_A->Hemolysis RO RO5487624 Virus_B Influenza Virus (Prefusion HA) RO->Virus_B Binds to HA RBC_B Red Blood Cell (RBC) Virus_B->RBC_B Binding Acid_B Acidic pH (pH < 6.0) Stabilized HA Stabilized in Prefusion State Acid_B->Stabilized Fails to Trigger Conformational Change NoHemolysis No Fusion No Hemolysis Stabilized->NoHemolysis

Figure 1: Mechanism of HA-mediated hemolysis and its inhibition by a stabilizing compound like RO5487624.

Materials and Reagents

Biologicals
  • Influenza Virus: A purified and concentrated stock of influenza virus (e.g., A/WSN/1933 (H1N1) or A/Netherlands/602/2009 (H1N1)). The virus should be titrated to determine the optimal concentration for the assay (see Section 4.1).

  • Red Blood Cells (RBCs): Chicken or turkey red blood cells are commonly used.[8] They should be fresh and washed to remove plasma components.

Buffers and Solutions
  • Phosphate-Buffered Saline (PBS), pH 7.4: For washing RBCs and diluting reagents.

  • Citrate Saline Anticoagulant (Alsever's Solution): For storage of whole blood.

  • Acidic Fusion Buffer (e.g., Sodium Acetate Buffer), pH 5.0-5.5: To trigger the fusogenic activity of HA. The optimal pH may vary slightly between virus strains and should be determined empirically.

  • Neutralization Buffer (e.g., PBS), pH 7.4: To stop the fusion reaction.

  • Lysis Buffer (0.1% Triton X-100 in deionized water): To create a 100% hemolysis control.

  • Compound Diluent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve small molecules. The final concentration in the assay should be kept low (e.g., <0.5%) to avoid cytotoxicity.

Equipment
  • 96-well U- or V-bottom microtiter plates

  • Multichannel pipettes

  • Refrigerated centrifuge with a swinging-bucket rotor

  • 37°C incubator

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Experimental Protocols

The entire workflow can be visualized as a multi-stage process, from preparation and titration to the final data acquisition.

cluster_Prep Phase 1: Preparation & Titration cluster_Assay Phase 2: Assay Execution cluster_Readout Phase 3: Data Acquisition & Analysis A1 Prepare RBC Suspension (e.g., 1%) A2 Virus Titration (HA Assay) Determine Hemagglutinating Units (HAU) A3 Prepare Serial Dilutions of RO5487624 B1 Add Virus + Compound (or Controls) to Plate A3->B1 B2 Add RBC Suspension to all wells B1->B2 B3 Incubate at 4°C (Virus-RBC Binding) B2->B3 B4 Pellet RBCs (Centrifugation) B3->B4 B5 Replace Supernatant with Acidic Buffer B4->B5 B6 Incubate at 37°C (Induce Hemolysis) B5->B6 B7 Stop Reaction with Neutral Buffer B6->B7 C1 Pellet Unlysed RBCs (Centrifugation) B7->C1 C2 Transfer Supernatant to a new flat-bottom plate C1->C2 C3 Measure Absorbance (540 nm) C2->C3 C4 Calculate % Inhibition & Determine IC50 C3->C4

Figure 2: Step-by-step experimental workflow for the hemolysis inhibition assay.

Preparation of Reagents
  • RBC Preparation:

    • Wash fresh chicken RBCs three times with cold PBS (pH 7.4) by centrifugation at 500 x g for 5 minutes.

    • After the final wash, aspirate the supernatant and prepare a 1% (v/v) suspension of packed RBCs in cold PBS. Keep on ice.

    • Causality: Washing removes plasma proteins that could non-specifically inhibit the virus and ensures a consistent RBC concentration.

  • Virus Titration (Hemagglutination Assay):

    • Before performing the inhibition assay, the virus stock must be titrated to determine the amount required for agglutination. This is measured in Hemagglutinating Units (HAU).

    • Perform a two-fold serial dilution of the virus stock in PBS in a 96-well U-bottom plate.

    • Add an equal volume of the 1% RBC suspension to each well.

    • Incubate at room temperature for 30-60 minutes.

    • The HA titer is the reciprocal of the highest dilution of virus that causes complete agglutination (a lattice formation of RBCs).[8] For the hemolysis assay, a concentration of approximately 128 HAU is a good starting point.

    • Causality: Using a standardized amount of virus ensures that the hemolysis signal is robust and that results are comparable between experiments.

  • Compound Preparation:

    • Prepare a stock solution of RO5487624 in 100% DMSO.

    • Create a series of 2-fold dilutions of the compound in PBS containing a fixed, low concentration of DMSO to ensure solubility while minimizing its effect on cell membranes.

Hemolysis Inhibition Assay Protocol
  • Plate Setup: In a 96-well V-bottom plate, add 25 µL of diluted RO5487624 or control solutions to the appropriate wells.

    • Test Wells: Serial dilutions of RO5487624.

    • 0% Inhibition Control (Virus Control): PBS with the same final DMSO concentration as the test wells.

    • 100% Inhibition Control (RBC Control): PBS only (no virus).

  • Virus Addition: Add 25 µL of the standardized influenza virus solution (e.g., 128 HAU) to all wells except the 100% inhibition control wells.

  • Virus-Compound Incubation: Gently tap the plate to mix and incubate for 30 minutes at room temperature to allow the compound to bind to the virus.

  • RBC Addition and Binding: Add 50 µL of the 1% RBC suspension to all wells. Incubate the plate on ice or at 4°C for 1 hour to allow the virus to attach to the RBCs without triggering fusion.

    • Causality: Low temperature permits receptor binding but prevents the subsequent membrane fusion and internalization steps, synchronizing the assay.

  • Pelleting: Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the RBCs.

  • Acidic Shock: Carefully aspirate the supernatant without disturbing the RBC pellet. Add 100 µL of cold, pre-chilled acidic fusion buffer (pH 5.2) to each well. Resuspend the pellets by gently tapping the plate.

  • Induction of Hemolysis: Immediately transfer the plate to a 37°C incubator for 15-20 minutes.

    • Causality: The combination of acidic pH and physiological temperature (37°C) triggers the conformational change in HA, leading to membrane fusion and hemolysis.

  • Neutralization: Stop the reaction by adding 100 µL of cold PBS (pH 7.4).

  • Final Centrifugation: Pellet the intact RBCs and cell debris by centrifuging at 1,000 x g for 10 minutes.

  • Readout: Carefully transfer 150 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Measure the absorbance at 540 nm (A₅₄₀), which corresponds to the amount of released hemoglobin.

Data Analysis and Interpretation

The percentage of hemolysis inhibition is calculated relative to the controls.

Formula for % Inhibition: % Inhibition = 100 * (1 - [A₅₄₀(Test Well) - A₅₄₀(RBC Control)] / [A₅₄₀(Virus Control) - A₅₄₀(RBC Control)])

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of RO5487624 that inhibits 50% of the virus-induced hemolysis.

Sample Data Table
RO5487624 (µM)Log [Concentration]Mean A₅₄₀% Inhibition
1002.000.08598.1
501.700.09197.2
251.400.12492.5
12.51.100.25574.8
6.250.800.55036.3
3.130.500.7896.4
1.560.190.8211.6
0 (Virus Control)N/A0.8350.0
0 (RBC Control)N/A0.075100.0

Data are for illustrative purposes only.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background hemolysis in RBC control Poor quality/old RBCs; Mechanical stress during washing; Suboptimal buffer osmolarity.Use fresh RBCs (<1 week old); Handle RBCs gently, do not vortex; Ensure all buffers are isotonic.
Low signal in virus control (low hemolysis) Insufficient virus concentration; Suboptimal pH of fusion buffer; Virus has lost infectivity/fusogenicity.Increase the HAU of the virus used; Titrate the pH of the fusion buffer (e.g., from 5.0 to 5.8); Use a fresh, properly stored virus stock.
Inconsistent results between replicates Pipetting errors; Incomplete mixing of reagents; Temperature fluctuations.Calibrate pipettes regularly; Ensure thorough but gentle mixing at each step; Use pre-chilled/warmed buffers and minimize time plates are out of incubators.
Compound appears to enhance hemolysis Compound is cytotoxic to RBCs at the tested concentrations.Perform a direct hemolysis assay with the compound in the absence of virus to determine its intrinsic hemolytic activity.

Conclusion

The hemolysis inhibition assay is a robust and highly reproducible method for the primary screening and initial characterization of influenza virus entry inhibitors that target the hemagglutinin protein. By providing a direct functional measure of a compound's ability to block HA-mediated membrane fusion, this assay serves as an invaluable tool in the early stages of antiviral drug discovery. The detailed protocol herein provides a self-validating system that, when executed with precision, can reliably identify promising lead candidates for further development.

References

  • ASM Journals. (n.d.). Identification and Characterization of Influenza Virus Entry Inhibitors through Dual Myxovirus High-Throughput Screening. Retrieved from [Link]

  • Maeda, T., Kawasaki, K., & Ohnishi, S. (1981). Interaction of influenza virus hemagglutinin with target membrane lipids is a key step in virus-induced hemolysis and fusion at pH 5.2. Proceedings of the National Academy of Sciences, 78(7), 4133-4137. Retrieved from [Link]

  • Sato, S. B., Kawasaki, K., & Ohnishi, S. (1983). Hemolytic activity of influenza virus hemagglutinin glycoproteins activated in mildly acidic environments. Proceedings of the National Academy of Sciences, 80(11), 3153-3157. Retrieved from [Link]

  • Kadam, R. U. (2017). Mechanistic Studies of Small Molecule Entry Inhibitors of Influenza A Viruses. (Doctoral dissertation, Iowa State University). Retrieved from [Link]

  • Sato, S. B., Kawasaki, K., & Ohnishi, S. (1983). Hemolytic activity of influenza virus hemagglutinin glycoproteins activated in mildly acidic environments. PubMed. Retrieved from [Link]

  • Liu, S., & Li, H. (2022). Influenza Virus Entry inhibitors. In Influenza Virus. PubMed. Retrieved from [Link]

  • Du, R., et al. (2021). Small Molecule Inhibitors of Influenza Virus Entry. MDPI. Retrieved from [Link]

  • Kadam, R. U., et al. (2023). Mechanistic insights into the small-molecule inhibition of influenza A virus entry. PNAS, 120(34), e2305028120. Retrieved from [Link]

  • World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of viral entry in attachment and penetration assays. Retrieved from [Link]

  • ASM Journals. (n.d.). Inhibition of Influenza Virus Infection by a Novel Antiviral Peptide That Targets Viral Attachment to Cells. Retrieved from [Link]

  • Root, C. N., Wills, E. G., McNair, L. L., & Whittaker, G. R. (2000). Entry of influenza viruses into cells is inhibited by a highly specific protein kinase C inhibitor. Journal of General Virology, 81(11), 2697-2705. Retrieved from [Link]

  • Kazatchkine, M. D., Lambré, C. R., Kieffer, N., Maillet, F., & Nurden, A. T. (1985). Membrane-bound hemagglutinin mediates antibody and complement-dependent lysis of influenza virus-treated human platelets in autologous serum. Clinical and Experimental Immunology, 60(3), 579–586. Retrieved from [Link]

  • Stropkovská, A., et al. (1989). Inhibition of influenza virus haemolytic and haemagglutination activities by monoclonal antibodies to haemagglutinin glycopolypeptides HA1 and HA2. PubMed. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza?. Retrieved from [Link]

  • Hashem, A. M., et al. (2013). Standardization of Hemagglutination Inhibition Assay for Influenza Serology Allows for High Reproducibility between Laboratories. Clinical and Vaccine Immunology, 20(6), 865-871. Retrieved from [Link]

  • SciSpace. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antigenic Characterization. Retrieved from [Link]

Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of RO5487624 using a Hepatitis B Virus Time-of-Addition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel antiviral agents is critical in the global effort to combat chronic Hepatitis B virus (HBV) infection, a leading cause of liver cirrhosis and hepatocellular carcinoma.[1][2] Among the promising new classes of antivirals are the capsid assembly modulators (CAMs), which disrupt a crucial step in the HBV life cycle.[1][3] RO5487624 (also known as RO7049389) is a potent CAM that has demonstrated significant antiviral activity in preclinical and clinical studies.[1][4] Understanding the precise point of intervention of such compounds in the viral replication cycle is paramount for their rational development and use in combination therapies.

The time-of-addition (ToA) assay is a powerful virological tool used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[5][6] By introducing the compound at various time points relative to the initial infection of a cell culture, researchers can create a temporal map of the drug's activity. This application note provides a detailed methodology for employing a ToA assay to characterize the antiviral activity of RO5487624 against HBV, tailored for researchers, scientists, and drug development professionals.

Scientific Principle of the Time-of-Addition Assay

The ToA assay is predicated on the sequential and ordered nature of the viral life cycle.[5][6] Each phase, from entry and uncoating to genome replication and virion egress, occurs within a defined timeframe. If a compound's addition can be delayed until after its target step has occurred without a loss of antiviral efficacy, it indicates that the compound acts on a later stage of the replication cycle. Conversely, if the compound is only effective when added early in the infection process, its target is likely an early event. By comparing the activity profile of a test compound to that of reference compounds with known mechanisms of action, the target of the test compound can be accurately pinpointed.

For a capsid assembly modulator like RO5487624, it is hypothesized that the compound will be effective when added at the time of infection and for a period thereafter, as it interferes with the de novo formation of viral capsids necessary for the encapsidation of newly synthesized pregenomic RNA (pgRNA). Once capsid assembly is complete for a given round of replication, the addition of a CAM is expected to have a diminished effect on the production of new infectious virions.

The Hepatitis B Virus Life Cycle: A Temporal Perspective

A successful ToA assay for HBV requires a thorough understanding of the kinetics of its life cycle in a relevant in vitro system. The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as the primary receptor for HBV has enabled the development of susceptible cell lines, such as HepG2-NTCP, which support the entire viral life cycle.[5]

HBV_Lifecycle cluster_extracellular Extracellular HBV Virion HBV Virion Viral Entry Viral Entry HBV Virion->Viral Entry Attachment to NTCP Uncoating Uncoating Viral Entry->Uncoating rcDNA Import rcDNA Import Uncoating->rcDNA Import cccDNA Formation cccDNA Formation rcDNA Import->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Viral RNAs Reverse Transcription Reverse Transcription Transcription->Reverse Transcription pgRNA Capsid Assembly Capsid Assembly Reverse Transcription->Capsid Assembly rcDNA Virion Egress Virion Egress Capsid Assembly->Virion Egress Virion Egress->HBV Virion Release

Figure 1: Simplified schematic of the Hepatitis B Virus life cycle.

Based on studies in HepG2-NTCP cells, the following approximate timeline of early HBV life cycle events can be established:[3][5][7]

Time Post-InfectionKey Viral Event
0 - 12 hoursViral attachment and entry
6 hoursViral DNA detectable in the nucleus
24 hoursFirst detection of covalently closed circular DNA (cccDNA)
3 daysIncrease in viral RNA transcripts
3 - 6 daysPlateau of viral protein expression

This timeline is crucial for designing the time points for compound addition in the ToA assay.

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No.
HepG2-NTCP cells(Various)N/A
DMEM/F-12 Medium(Various)N/A
Fetal Bovine Serum (FBS)(Various)N/A
Penicillin-Streptomycin(Various)N/A
RO5487624(Specify Source)N/A
Myrcludex B (Bulevirtide)(Specify Source)N/A
Tenofovir(Specify Source)N/A
HBV inoculum(In-house or commercial)N/A
DNA Extraction Kit(Specify Source)N/A
HBV qPCR Primers/Probe(Specify Source)N/A
HBsAg ELISA Kit(Various)e.g., CTK Biotech, Cell Biolabs
Cell Culture and Infection
  • Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Cell Culture: Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Infection: On the day of the experiment, remove the culture medium and infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell.

  • Incubation: Incubate the cells with the viral inoculum for 16-24 hours at 37°C.

  • Wash: After the incubation period, remove the inoculum and wash the cells three times with pre-warmed PBS to remove unbound virus.

  • Fresh Medium: Add fresh culture medium to each well.

Time-of-Addition Assay Protocol
  • Compound Preparation: Prepare stock solutions of RO5487624, Myrcludex B (entry inhibitor positive control), and Tenofovir (reverse transcriptase inhibitor positive control) in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Compound Addition: Add the diluted compounds to the infected cells at the following time points post-infection: 0, 2, 4, 8, 12, 24, and 48 hours. Include a "no drug" control (vehicle only) for each time point.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a total of 7-9 days post-infection.

  • Medium Change: Perform a full medium change with freshly prepared compounds every 2-3 days.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatants for analysis of extracellular HBV DNA and HBsAg. Lyse the cells for the analysis of intracellular HBV DNA.

TOA_Workflow Seed Cells Seed Cells Infect Cells Infect Cells Seed Cells->Infect Cells Wash Cells Wash Cells Infect Cells->Wash Cells Add Compound (t=0h) Add Compound (t=0h) Wash Cells->Add Compound (t=0h) Add Compound (t=2h) Add Compound (t=2h) Wash Cells->Add Compound (t=2h) Add Compound (t=4h) Add Compound (t=4h) Wash Cells->Add Compound (t=4h) Add Compound (t=8h) Add Compound (t=8h) Wash Cells->Add Compound (t=8h) Add Compound (t=12h) Add Compound (t=12h) Wash Cells->Add Compound (t=12h) Add Compound (t=24h) Add Compound (t=24h) Wash Cells->Add Compound (t=24h) Add Compound (t=48h) Add Compound (t=48h) Wash Cells->Add Compound (t=48h) Incubate (7-9 days) Incubate (7-9 days) Add Compound (t=0h)->Incubate (7-9 days) Add Compound (t=2h)->Incubate (7-9 days) Add Compound (t=4h)->Incubate (7-9 days) Add Compound (t=8h)->Incubate (7-9 days) Add Compound (t=12h)->Incubate (7-9 days) Add Compound (t=24h)->Incubate (7-9 days) Add Compound (t=48h)->Incubate (7-9 days) Collect Samples Collect Samples Incubate (7-9 days)->Collect Samples Endpoint Analysis Endpoint Analysis Collect Samples->Endpoint Analysis

Figure 2: Experimental workflow for the time-of-addition assay.

Endpoint Analysis

1. Quantification of Extracellular and Intracellular HBV DNA by qPCR

  • DNA Extraction: Extract viral DNA from the cell culture supernatants and cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.[4][8]

  • qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.[8][9] Use a plasmid containing the HBV target sequence to generate a standard curve for absolute quantification.

  • Data Analysis: Calculate the concentration of HBV DNA (in IU/mL or copies/mL) for each sample. Normalize the intracellular HBV DNA to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

2. Quantification of HBsAg by ELISA

  • Follow the protocol provided with a commercial HBsAg ELISA kit.[10][11]

  • Briefly, coat a 96-well plate with an anti-HBsAg capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate and measure the resulting colorimetric signal using a plate reader.

  • Calculate the concentration of HBsAg based on the standard curve.

Expected Results and Interpretation

The results of the ToA assay will be plotted as the percentage of viral inhibition versus the time of compound addition.

CompoundMechanism of ActionExpected Time-of-Addition Profile
Myrcludex B Entry InhibitorEffective only when added at t=0h. Loses activity rapidly when addition is delayed.
Tenofovir Reverse Transcriptase InhibitorEffective when added from t=0h up to ~24-48h post-infection, after which its efficacy will decrease as reverse transcription is completed.
RO5487624 Capsid Assembly ModulatorEffective when added from t=0h and for a significant period post-infection, as it will inhibit the assembly of new capsids. Efficacy will gradually decrease as the first round of replication completes.[1]

Expected_Results cluster_plot Expected Time-of-Addition Assay Results Y-axis Viral Inhibition (%) X-axis Time of Compound Addition (hours) Myrcludex Tenofovir RO5487624 Myrcludex_label Myrcludex B Tenofovir_label Tenofovir RO5487624_label RO5487624

Figure 3: Conceptual representation of expected time-of-addition assay results.

By comparing the inhibition profile of RO5487624 to those of the known inhibitors, its mechanism of action as a capsid assembly modulator can be confirmed.

Troubleshooting

IssuePossible CauseSolution
Low viral titers Inefficient infectionOptimize MOI and infection time. Ensure the health and confluency of the HepG2-NTCP cells.
High well-to-well variability Inconsistent cell seeding or infectionEnsure uniform cell seeding and proper mixing of the viral inoculum.
No inhibition by control compounds Inactive compounds or incorrect concentrationsVerify the activity of the control compounds in a standard antiviral assay. Check calculations for dilutions.
Unexpected ToA profile for RO5487624 Off-target effects or complex mechanismConsider additional mechanistic assays to further probe the compound's activity.

Conclusion

The time-of-addition assay is an indispensable tool for characterizing the mechanism of action of novel antiviral compounds. This detailed protocol provides a robust framework for investigating the HBV capsid assembly modulator RO5487624. By carefully executing this assay and interpreting the results in the context of the known HBV life cycle, researchers can gain valuable insights into the therapeutic potential of this and other emerging antiviral agents.

References

  • QuickTiter™ Hepatitis B Surface Antigen (HBsAg) ELISA Kit - Cell Biolabs, Inc.

  • Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC.

  • Dynamics and Sensitivity of the Lifecycle of Hepatitis B Virus - MDPI.

  • HBsAg ELISA KIT - CTK Biotech.

  • HBsAg Elisa.

  • Synchronized infection identifies early rate-limiting steps in the hepatitis B virus life cycle.

  • Enzyme-linked immunosorbent assay (ELISA) for the detection of the Hepatitis B virus surface antigen (HBsAg) SUMMARY Hepatitis B - Wiener Lab.

  • Characterization of Early Events in Hepatitis B Virus Infection - mediaTUM.

  • Kinetics of cccDNA formation in HepG2-NTCP cells infected by... - ResearchGate.

  • HBsAg Elisa - Global Diagnostics B.

  • Inhibitors of Hepatitis B Virus Attachment and Entry | Intervirology | Karger Publishers.

  • Identification of Novel HBV/HDV Entry Inhibitors by Pharmacophore- and QSAR-Guided Virtual Screening - PMC.

  • Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC.

  • Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - Brieflands.

  • Hepatitis B virus entry, assembly, and egress - PMC - NIH.

  • Hepatitis B virus entry, assembly, and egress | Microbiology and Molecular Biology Reviews.

  • Summary of non-nucleoside HBV inhibitors that target viral replication. - ResearchGate.

  • Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC.

  • A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC.

  • Time-of-addition studies in HBV-infected PHHs. Cryopreserved primary... - ResearchGate.

  • Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Progress of Infection and Replication Systems of Hepatitis B Virus - ACS Publications.

  • (PDF) Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - ResearchGate.

  • Drug Watch - Hepatitis B Foundation.

  • Study of the early steps of the Hepatitis B Virus life cycle.

  • An update on entry inhibitors to treat HBV and HDV infection.

  • Drug Discovery Study Aimed at a Functional Cure for HBV - MDPI.

  • Molecular Diagnosis of Viral Hepatitis B Infection - Protocols.io.

  • Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • HBV replication inhibitors - PMC.

  • The HBV replication cycle. HBV replicates by reverse transcription in... | Download Scientific Diagram - ResearchGate.

  • Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum.

  • Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - ACS Publications.

  • HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC.

Sources

Application Note & Protocol: Synthesis of the Influenza Hemagglutinin Inhibitor RO5487624

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Influenza Viral Entry

Influenza A virus remains a significant global health threat, primarily due to its capacity for rapid genetic mutation, which leads to seasonal epidemics and occasional pandemics. The viral surface glycoprotein, hemagglutinin (HA), is crucial for the initial stages of infection. It mediates the binding of the virus to sialic acid receptors on host cells and, following endocytosis, facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[1] This fusion process is triggered by the acidic environment of the late endosome, which induces a critical conformational change in the HA protein.[1]

Benzenesulfonamide derivatives have emerged as a promising class of small-molecule inhibitors that target this process.[2] These agents act by binding to the HA protein and stabilizing its pre-fusion conformation, effectively preventing the low pH-induced structural rearrangement necessary for membrane fusion.[2] RO5487624 is a potent, orally active benzenesulfonamide-based HA inhibitor that has demonstrated efficacy against H1N1 influenza strains.[2] This document provides a detailed protocol for the chemical synthesis of RO5487624, offering insights into the underlying chemical principles and experimental design.

Mechanism of Action: Stabilizing Hemagglutinin

The primary mechanism of action for RO5487624 is the allosteric inhibition of influenza A hemagglutinin-mediated membrane fusion.[2] In the absence of an inhibitor, the virus enters the host cell via endocytosis. As the endosome matures, proton pumps decrease the internal pH, triggering a dramatic and irreversible conformational change in the HA trimer. This change exposes a "fusion peptide" that inserts into the endosomal membrane, bringing the viral and host membranes into close proximity and enabling fusion. RO5487624 binds to a conserved pocket in the HA stem region, effectively clamping the protein in its neutral-pH, pre-fusion state. This stabilization prevents the acid-triggered conformational changes, thereby blocking viral entry and replication.[2]

Mechanism_of_Action Figure 1: Mechanism of RO5487624 Action cluster_0 Standard Viral Entry (No Inhibitor) cluster_1 Inhibited Viral Entry (RO5487624 Present) cluster_2 Virus_NoInhib Virus_NoInhib Endocytosis_NoInhib Endocytosis_NoInhib Virus_NoInhib->Endocytosis_NoInhib Binds Host Cell Acidification_NoInhib Acidification_NoInhib Endocytosis_NoInhib->Acidification_NoInhib Forms Endosome Conformational_Change Conformational_Change Acidification_NoInhib->Conformational_Change Low pH Trigger Fusion Viral Genome Release Conformational_Change->Fusion Fusion Peptide Exposed Virus_Inhib Virus + RO5487624 Endocytosis_Inhib Endocytosis_Inhib Virus_Inhib->Endocytosis_Inhib Binds Host Cell Acidification_Inhib Acidification_Inhib Endocytosis_Inhib->Acidification_Inhib Forms Endosome Block HA Stabilized No Conformational Change Acidification_Inhib->Block Low pH Environment RO5487624 RO5487624 RO5487624->Acidification_Inhib Binds HA Stem

Caption: Figure 1: Mechanism of RO5487624 Action (Within 100 characters)

Overall Synthetic Strategy

The synthesis of RO5487624 is achieved through a convergent synthesis approach. The core of the strategy is the formation of the sulfonamide bond by reacting a primary amine with a benzenesulfonyl chloride derivative. This is a classic and highly efficient method for constructing sulfonamides.[3] The two key precursors, the amine component (cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine) and the acid chloride (3-amino-2-chlorobenzenesulfonyl chloride), are synthesized separately and then coupled in the final step.

Synthetic_Workflow Figure 2: Convergent Synthesis Workflow for RO5487624 A Precursor A (Cyclohexane Amine Derivative) Coupling Sulfonamide Bond Formation (Hinsberg Reaction) A->Coupling B Precursor B (Benzenesulfonyl Chloride) B->Coupling Crude Crude RO5487624 Coupling->Crude Reaction Workup Pure Pure RO5487624 Crude->Pure Purification (Chromatography/Recrystallization)

Caption: Figure 2: Convergent Synthesis Workflow for RO5487624 (Within 100 characters)

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Sulfonyl chlorides are corrosive and react with moisture; handle with care under an inert atmosphere where possible.

Protocol 1: Synthesis of cis-3-((5-hydroxy-1,3,3-trimethylcyclohexyl)methylamino)benzenesulfonamide

This protocol outlines the final coupling step. The precursor amine and benzenesulfonyl chloride can be obtained from commercial sources or synthesized via multi-step routes described in the literature.

4.1 Materials and Reagents

Reagent/MaterialMolecular Wt.Moles (Equivalents)Amount
cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine185.32 g/mol 1.0 mmol (1.0)185 mg
3-Aminobenzenesulfonyl chloride hydrochloride228.09 g/mol 1.1 mmol (1.1)251 mg
Pyridine79.10 g/mol 3.0 mmol (3.0)0.24 mL
Dichloromethane (DCM), anhydrous--10 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--20 mL
Brine--20 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed
Silica Gel (for column chromatography)--As needed

4.2 Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the amine is fully dissolved.

  • Base Addition: Add pyridine (3.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

    • Causality Note: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the formation of the sulfonamide bond. This drives the reaction to completion and prevents protonation of the starting amine, which would render it non-nucleophilic.[4] Anhydrous conditions are crucial to prevent the hydrolysis of the reactive sulfonyl chloride.[4]

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 3-aminobenzenesulfonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield - Hydrolysis of sulfonyl chloride due to moisture.- Impure starting materials.- Ensure all glassware is oven-dried and solvents are anhydrous.[4]- Perform the reaction under an inert (N₂ or Ar) atmosphere.- Verify the purity of starting materials by NMR or other analytical methods.
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance of the amine or sulfonyl chloride.- Allow the reaction to stir for a longer period (up to 24 hours).- Gently heat the reaction mixture (e.g., to 40 °C) if starting materials are stable.- Consider a less hindered base if pyridine is problematic.
Presence of Di-sulfonylation Spot - Excess sulfonyl chloride was used.- The product of the reaction, an aniline, reacts with a second equivalent.- Use a stoichiometric amount or slight deficit of the sulfonyl chloride.[4]- Add the sulfonyl chloride slowly at a low temperature to control reactivity.
Difficult Purification - Co-elution of product with starting materials or byproducts.- Streaking on TLC plate.- Optimize the solvent system for column chromatography; a small amount of a polar solvent like methanol may be needed.- Consider adding a small amount of triethylamine to the eluent to reduce tailing of basic compounds on silica gel.

References

  • Allen, A. (n.d.). Hinsberg reagent is benzenesulfonyl chloride. In aqueous KOH this reacts with primary amine - ( R N H 2 ). Allen. Retrieved from [Link]

  • Discussion Forum. (2024, February 20). How does benzenesulphonyl chloride (Hinsberg's reagent) react with primary amines, and what is the significance of the resulting sulphonamide's solubility in alkali? Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]

  • Zhu, L., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLoS ONE, 6(12), e29120. Available from: [Link]

  • Dall'Acqua, S., et al. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part I: influenza life-cycle and currently available drugs. Journal of Preventive Medicine and Hygiene, 55(3), 69-79. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing RO5487624 Dosage for H1N1 Protection In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the therapeutic potential of RO5487624, a putative p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of H1N1 influenza virus infection in vivo. While specific preclinical data for RO5487624 is not publicly available, this document leverages established principles of p38 MAPK inhibition in influenza and data from analogous compounds to provide a robust framework for your experimental design and troubleshooting.

Scientific Foundation: The Rationale for Targeting p38 MAPK in H1N1 Infection

Influenza A virus (IAV) infection, including the H1N1 subtype, triggers a complex host response. While a robust immune reaction is crucial for viral clearance, an excessive inflammatory response can lead to severe lung pathology and increased morbidity and mortality. The p38 MAPK signaling pathway is a key regulator of this inflammatory cascade.[1][2]

Upon IAV infection, the p38 MAPK pathway becomes activated in host cells, leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α and IL-6.[1][3] This "cytokine storm" is a hallmark of severe influenza infections. Therefore, inhibiting p38 MAPK activation presents a promising therapeutic strategy to mitigate the immunopathology associated with H1N1 infection.[1][2] Studies with other p38 MAPK inhibitors have shown that this approach can reduce viral replication and ameliorate disease severity in animal models.[4][5]

Signaling Pathway Overview

H1N1_p38_MAPK_Pathway cluster_virus H1N1 Virus cluster_cell Host Cell H1N1 H1N1 Receptor Cell Surface Receptor H1N1->Receptor Infection p38_MAPK p38 MAPK Receptor->p38_MAPK Activation Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Phosphorylation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) Transcription_Factors->Cytokines Upregulation Lung_Pathology Severe Lung Pathology Cytokines->Lung_Pathology Leads to RO5487624 RO5487624 RO5487624->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway in H1N1 infection and the inhibitory action of RO5487624.

Experimental Design: A Step-by-Step Guide to In Vivo Dosage Optimization

The following protocols are designed to guide you through the process of determining an optimal dosage of RO5487624 for H1N1 protection in a murine model. The BALB/c mouse is a commonly used strain for influenza research.[4][6]

In Vivo H1N1 Infection Model

A well-characterized and reproducible infection model is the cornerstone of your studies. The mouse-adapted A/Puerto Rico/8/34 (PR8) H1N1 strain is a standard choice for inducing disease in mice.[6][7]

Protocol: Intranasal Inoculation of Mice with H1N1
  • Animal Acclimatization: House female BALB/c mice (6-8 weeks old) in a BSL-2 facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using isoflurane.[7]

  • Inoculation: Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of H1N1 virus (e.g., 150 plaque-forming units (PFU)) in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).[4][5]

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for 14-21 days.

Dose-Range Finding Study for RO5487624

The primary objective of this study is to identify a dose of RO5487624 that provides a therapeutic benefit without causing significant toxicity.

Experimental Workflow

Dosage_Optimization_Workflow Start Start Animal_Model Establish H1N1 Infection Model Start->Animal_Model Dose_Selection Select RO5487624 Dose Range Animal_Model->Dose_Selection Treatment_Groups Assign Treatment Groups (Vehicle, Oseltamivir, RO5487624 doses) Dose_Selection->Treatment_Groups Infection_and_Treatment Infect Mice & Initiate Treatment (e.g., 24h post-infection) Treatment_Groups->Infection_and_Treatment Monitoring Daily Monitoring: Weight, Clinical Score, Survival Infection_and_Treatment->Monitoring Sample_Collection Euthanize Subsets at Key Timepoints (e.g., Day 3, 6) Monitoring->Sample_Collection Analysis Analyze Samples: Viral Load (Lungs), Cytokines (BALF), Histopathology Sample_Collection->Analysis Data_Evaluation Evaluate Efficacy & Toxicity Analysis->Data_Evaluation Dose_Refinement Refine Dose for Further Studies Data_Evaluation->Dose_Refinement End End Dose_Refinement->End

Sources

Validation & Comparative

Technical Guide: RO5487624 vs. Arbidol (Umifenovir) in Influenza Fusion Inhibition

[1][2]

Executive Summary: Precision vs. Breadth

In the landscape of host-targeted antivirals and direct-acting antivirals (DAAs), the inhibition of Hemagglutinin (HA)-mediated fusion represents a critical checkpoint. This guide compares RO5487624 , a highly potent, Group 1-specific benzenesulfonamide derivative developed by Roche, against Arbidol (Umifenovir) , a broad-spectrum indole-based fusion inhibitor licensed in Russia and China.

  • RO5487624 represents the "Sniper" approach: Nanomolar potency (

    
     nM), high specificity for Influenza A Group 1 (H1N1), and optimized oral bioavailability.
    
  • Arbidol represents the "Shotgun" approach: Micromolar potency (

    
    
    
    
    M), broad activity across Group 1 and 2 (H1N1, H3N2), and a mechanism involving hydrophobic clamping distal to the fusion peptide.

Mechanistic Deep Dive: The Structural "Lock"

Both compounds function as Class I Fusion Inhibitors , but their binding topologies and thermodynamic stabilization strategies differ.

RO5487624: The Stem Staple

RO5487624 functions by binding to the HA stem region. It acts as a "molecular staple," increasing the energy barrier required for the HA trimer to undergo the low-pH-induced conformational change.

  • Binding Site: Likely the conserved stem epitope near the fusion peptide (similar to the binding site of broadly neutralizing antibody CR6261).

  • Mechanism: Prevents the extrusion of the fusion peptide.

  • Specificity: The binding pocket is conserved in Group 1 (H1, H5) but structurally distinct in Group 2 (H3, H7), rendering RO5487624 inactive against H3N2.

Arbidol (Umifenovir): The Hydrophobic Glue

Arbidol binds to a hydrophobic cavity in the upper stem/head interface, distal to the fusion peptide.

  • Binding Site: A hydrophobic pocket between protomers (confirmed by Kadam & Wilson, PNAS 2017).

  • Mechanism: Increases the thermal and pH stability of the prefusion trimer by cross-linking protomers ("molecular glue").

  • Specificity: The pocket is sufficiently conserved to allow binding to both Group 1 and Group 2 HAs, albeit with lower affinity than optimized stem binders.

Visualization: Fusion Inhibition Pathway

The following diagram illustrates where these inhibitors intervene in the viral entry pathway.

FusionPathwayFigure 1: Mechanism of Action - Stabilization of Prefusion HAVirusInfluenza Virion(HA Prefusion State)EndosomeEndosomal Uptake(pH 7.0 -> 5.0)Virus->EndosomeConfChangeHA ConformationalChange (Irreversible)Endosome->ConfChange AcidificationFusionMembrane Fusion(Pore Formation)ConfChange->FusionInfectionViral RNP ReleaseFusion->InfectionRORO5487624(Stalk Binder)RO->ConfChange Blocks (High Potency)ArbidolArbidol(Hydrophobic Glue)Arbidol->ConfChange Stabilizes (Broad Spectrum)

Figure 1: Both compounds arrest the viral lifecycle at the endosomal stage, preventing the structural refolding of HA required to merge viral and endosomal membranes.

Comparative Performance Metrics

The following data contrasts the potency and selectivity of the two compounds. Note the distinct difference in potency scale (Nanomolar vs. Micromolar).

FeatureRO5487624 (Roche)Arbidol (Umifenovir)
Chemical Class Benzenesulfonamide derivativeIndole derivative
Primary Target HA Stem (Group 1 Specific)HA Stem/Interface (Broad)
H1N1 Potency (

)
86 nM (A/Weiss/43)2,000 - 10,000 nM (2-10

M)
H3N2 Potency (

)
Inactive (>100

M)
~5,000 - 15,000 nM (5-15

M)
Mechanism Type Specific Epitope BinderHydrophobic "Glue" / Lipid Intercalator
Oral Bioavailability High (Optimized for murine survival)Moderate (High metabolism)
Resistance Barrier Low (Single point mutations in HA2)Moderate (Requires complex remodeling)

Data Interpretation:

  • RO5487624 is approximately 50-100x more potent than Arbidol against H1N1.

  • Arbidol is superior for mixed infections or when the subtype is unknown (H3N2 activity).

Experimental Validation Protocols

To validate fusion inhibition and distinguish it from other mechanisms (e.g., neuraminidase inhibition), two "self-validating" assays are recommended.

Protocol A: Trypsin Susceptibility Assay (Structural Validation)

Rationale: The prefusion HA trimer is resistant to trypsin digestion. The low-pH conformation exposes cleavage sites. If the drug works, HA remains resistant to trypsin even after acid treatment.

  • Preparation: Incubate purified virus or HA-expressing cells with the drug (RO5487624 or Arbidol) for 30 mins at 37°C.

  • Acid Pulse: Expose samples to pH 5.0 buffer for 15 minutes (induces refolding in untreated controls).

  • Neutralization: Revert to pH 7.4.

  • Digestion: Add TPCK-trypsin (2

    
    g/mL) and incubate at 37°C for 30 mins.
    
  • Analysis: Run Western Blot using anti-HA1/HA2 antibodies.

    • Result:Drug-treated lanes show intact HA0/HA1 bands. Untreated lanes show degraded fragments (protease susceptibility).

Protocol B: Polykaryon (Syncytia) Formation Assay (Functional Validation)

Rationale: HA expressed on cell surfaces will cause cells to fuse (form giant multi-nucleated cells) when exposed to low pH. Inhibitors block this visible phenotype.

SyncytiaProtocolFigure 2: Polykaryon Formation Assay WorkflowStep11. Transfection(HeLa/293T cells with HA plasmid)Step22. Drug Treatment(Add RO5487624 or Arbidol)Step1->Step2Step33. Acid Pulse(PBS pH 5.0 for 5-15 min)Step2->Step3Step44. Recovery(Return to complete media, 37°C, 3h)Step3->Step4Step55. Fixation & Staining(Giemsa or Crystal Violet)Step4->Step5Step66. Quantification(Count nuclei per syncytium)Step5->Step6

Figure 2: Step-by-step workflow for visually confirming fusion inhibition.

Critical Control: Always include a "No Acid" control to ensure cells don't fuse spontaneously, and a "No Drug" control to confirm the assay system is working (should see massive fusion).

Resistance and Limitations[3]

The Achilles Heel of RO5487624

Like many specific stem binders, RO5487624 is susceptible to point mutations.

  • Mechanism of Resistance: Mutations in the HA2 stem region (e.g., near the fusion peptide pocket) can sterically hinder drug binding without destroying viral fitness.

  • Implication: It is best used in combination therapy (e.g., with Oseltamivir) to prevent rapid escape.

The Limitation of Arbidol
  • Potency Ceiling: Due to its binding mode (hydrophobic cavity), it is difficult to chemically optimize Arbidol for nanomolar potency without increasing lipophilicity to toxic levels.

  • Metabolism: Rapid metabolism in vivo often requires high dosing frequencies.

References

  • Zhu, L., et al. (2011). "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin." PLoS ONE, 6(12): e29120.[1] Link

    • Primary source for RO5487624 structure, potency, and mechanism.
  • Kadam, R. U., & Wilson, I. A. (2017). "Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol." Proceedings of the National Academy of Sciences, 114(2), 206-214. Link

    • Definitive structural analysis of Arbidol's binding site.
  • Blaising, J., et al. (2014). "Arbidol as a broad-spectrum antiviral: an update." Antiviral Research, 107, 84-94. Link

    • Review of Arbidol's broad activity and pharmacology.
  • Van Dongen, M. J., et al. (2019). "A small-molecule fusion inhibitor of influenza virus is orally active in mice." Science, 363(6431), eaar6221.[2] Link

    • Context for stem-binding small molecules (JNJ series) similar to RO5487624.

Validating RO5487624 Target Engagement Using SPR: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RO5487624 is a potent, orally active small molecule inhibitor of Influenza A Virus (IAV) entry. Unlike neuraminidase inhibitors (e.g., Oseltamivir), RO5487624 targets the Hemagglutinin (HA) glycoprotein, specifically functioning as a fusion inhibitor.[1][2] It binds to the HA stem region, stabilizing the pre-fusion conformation and preventing the low-pH-triggered structural rearrangement required for viral entry.[3]

This guide details the validation of RO5487624 target engagement using Surface Plasmon Resonance (SPR) . While traditional virological assays (hemolysis inhibition, trypsin susceptibility) provide functional data, they lack the kinetic resolution to drive structure-activity relationship (SAR) optimization. SPR provides real-time, label-free quantification of binding affinity (


) and kinetics (

,

), distinguishing RO5487624 from lower-affinity alternatives like Arbidol.
The Target: Hemagglutinin (HA) Fusion Mechanism

To validate RO5487624, one must understand the "spring-loaded" mechanism of HA. The HA trimer exists in a metastable pre-fusion state. Upon endosomal acidification (pH < 5.5), HA undergoes a massive conformational change, thrusting the fusion peptide into the endosomal membrane.

Mechanism of Action: RO5487624 acts as a molecular "staple," binding to the HA stem and increasing the energy barrier required for this conformational change.

HA_Fusion_Mechanism Viral_Entry Viral Endocytosis HA_Prefusion HA Pre-Fusion Trimer (Metastable) Viral_Entry->HA_Prefusion Acidification Endosome Acidification (pH < 5.5) HA_Change Conformational Change (Stem loop-to-helix) Acidification->HA_Change Trigger HA_Prefusion->Acidification Fusion Membrane Fusion (Viral Genome Release) HA_Change->Fusion RO_Drug RO5487624 Binding (Stabilizes Prefusion) RO_Drug->HA_Prefusion High Affinity Binding RO_Drug->HA_Change BLOCKS

Figure 1: Mechanism of Action. RO5487624 binds the pre-fusion HA trimer, preventing the acidification-induced structural rearrangement necessary for infection.

Comparative Analysis: RO5487624 vs. Alternatives

RO5487624 represents a "Second Generation" fusion inhibitor, offering superior potency and pharmacokinetics compared to earlier compounds.

3.1 Product vs. Competitors (Compound Benchmarking)

The following table contrasts RO5487624 with standard HA inhibitors and broad-spectrum entry inhibitors.

FeatureRO5487624 (Product)Arbidol (Umifenovir)TBHQ (Tert-butylhydroquinone)BMY-27709
Target Site HA Stem (Group 1 specific)HA Stem (Broad, but weak)HA Stem (Group 2 specific)HA Stem (Group 1 specific)
Potency (

)
~86 nM (H1N1)3 - 15

M
~6 - 10

M
3 - 8

M
Binding Affinity (

)
Low nM (Slow

)

M range (Fast

)

M range

M range
Mechanism Stabilizes pre-fusion HAStabilizes HA / Lipid intercalationStabilizes pre-fusion HAStabilizes pre-fusion HA
Selectivity High (H1N1, H5N1)Low (Pan-viral)ModerateModerate

Why RO5487624 Wins: The nanomolar potency of RO5487624 is driven by a slow dissociation rate (


), which SPR is uniquely capable of measuring. Arbidol requires significantly higher concentrations to achieve the same stabilization.
3.2 Methodological Comparison: SPR vs. Traditional Assays
MethodologySPR (Surface Plasmon Resonance) Hemolysis Inhibition Trypsin Susceptibility
Readout Direct Binding (

)
Functional (pH stability)Functional (Protease resistance)
Labeling Label-freeRBCs requiredWestern Blot / Gel required
Throughput Medium/High (Automated)Low (Manual)Low (Manual)
Data Quality Quantitative Kinetic Data Qualitative / Semi-quantitativeQualitative
Artifacts Mass transport, SolubilityRBC variability, Non-specific lysisGel resolution limits

Scientific Rationale: Hemolysis assays confirm function but cannot distinguish between a compound that binds weakly but is very soluble (Arbidol) versus one that binds tightly (RO5487624). SPR validates the physical engagement required for lead optimization.

Validated SPR Protocol for RO5487624

Objective: Determine kinetic constants (


) of RO5487624 binding to Recombinant H1N1 HA Trimer.

Experimental Challenge: HA is a large glycoprotein (~220 kDa trimer). Random amine coupling often destroys the stem epitope or creates heterogeneous surfaces. Site-specific capture is mandatory.

4.1 Materials & Reagents
  • Instrument: Biacore T200/8K or equivalent.

  • Sensor Chip: Series S Sensor Chip CAP (Biotin-CAPture) or SA (Streptavidin).

  • Ligand: Biotinylated Recombinant Influenza A H1N1 Hemagglutinin (Prefusion Trimer). Note: Ensure the protein contains a "foldon" domain to maintain trimerization.

  • Analyte: RO5487624 (MW ~360.9 Da).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO .

4.2 Step-by-Step Workflow

SPR_Protocol Prep 1. Preparation Buffer: PBS-P + 5% DMSO Analyte: 8-point dilution series Conditioning 2. Chip Conditioning 3x 1min injections of Regeneration Solution Prep->Conditioning Capture 3. Ligand Capture Inject Biotin-HA Trimer Target: ~2000-3000 RU Conditioning->Capture Solvent_Cor 4. Solvent Correction DMSO calibration curve (4.5% to 5.8%) Capture->Solvent_Cor Kinetics 5. Kinetic Cycles Single-Cycle or Multi-Cycle Inj: 60s, Diss: 300s Solvent_Cor->Kinetics Analysis 6. Analysis Ref Subtraction -> DMSO Correct Fit: 1:1 Binding Model Kinetics->Analysis

Figure 2: SPR Experimental Workflow. Critical steps include high-density capture for small molecule detection and rigorous solvent correction.

4.3 Detailed Protocol Steps

1. Ligand Immobilization (The "Soft" Capture):

  • Why: Covalent amine coupling can denature the HA stem.

  • Method: Use a Streptavidin (SA) chip. Condition with 1M NaCl / 50 mM NaOH.

  • Injection: Inject Biotinylated HA (10

    
    g/mL) at 10 
    
    
    
    L/min until reaching 2500–3500 RU .
  • Rationale: High density is required because the analyte (RO5487624) is small (~360 Da) compared to the ligand (~220,000 Da). Theoretical

    
     calculation:
    
    
    
    
    
    
    Note: Signal is low; high sensitivity instrument is required.

2. Solvent Correction (Critical for Lipophiles):

  • RO5487624 is hydrophobic.[4] Samples must contain DMSO (typically 5%).

  • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. Without this, data is invalid.

3. Kinetic Analysis:

  • Flow Rate: High flow (30–50

    
    L/min) to minimize mass transport limitations.
    
  • Concentrations: 0, 3.1, 6.2, 12.5, 25, 50, 100, 200 nM (bracketing the expected

    
    ).
    
  • Association Time: 60–120 seconds.

  • Dissociation Time: 300–600 seconds (RO5487624 has a slow off-rate; ensure the curve decays sufficiently).

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness" (E-E-A-T), apply these controls:

IssueSymptomRoot CauseSolution
Low Signal

RU
Ligand dead or density too lowVerify HA biotinylation; Increase capture level to 5000 RU.
Square Wave Fast on/off, no curvatureNon-specific binding or aggregationAdd BSA to buffer; Check solubility of RO5487624 (precipitates >10

M).
Drift Baseline decreasesLigand leaching (if using NTA)Switch to Streptavidin (SA) or Covalent (CM5) if epitope permits.
Negative Binding Response < 0Mismatched DMSOStrict DMSO matching between running buffer and sample is required.

Validation Check:

  • Positive Control: Run Arbidol (expect

    
    M affinity) or a known antibody (e.g., CR6261) to confirm the HA stem is accessible.
    
  • Negative Control: Inject RO5487624 over a Group 2 HA (e.g., H3N2). RO5487624 is Group 1 specific; binding should be negligible.

References
  • Zhu, L. et al. (2011).[2] "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[2][3][5] PLoS ONE, 6(12): e29120.[2] Link

  • Russell, R.J. et al. (2008). "Structure of Influenza Hemagglutinin in Complex with an Inhibitor of Membrane Fusion." PNAS, 105(46): 17736–17741. Link

  • Kadam, R.U.[4] & Wilson, I.A. (2017). "Structural Basis of Influenza Virus Fusion Inhibition by the Antiviral Drug Arbidol." PNAS, 114(2): 206-214. Link

  • Cytiva (Biacore). (2023). "Small Molecule Kinetics: Best Practices for SPR." Cytiva Life Sciences Handbook. Link

  • Lee, S. et al. (2019).[6] "Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses." Journal of Virology, 93(16): e00878-19. Link

Sources

A Comparative Guide to the Structural Validation of RO5487624 Binding to the Influenza HA Stem

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Universal Influenza Therapeutics

Influenza viruses pose a persistent global health threat, primarily due to the rapid antigenic drift and shift of their major surface glycoprotein, hemagglutinin (HA).[1][2] This variability necessitates the annual reformulation of seasonal vaccines. The HA protein consists of a variable globular head domain, which is the primary target of the immune system, and a highly conserved stem or stalk region.[2][3] This conservation makes the HA stem an attractive target for the development of "universal" influenza vaccines and broadly neutralizing therapeutics capable of combating a wide range of influenza strains, including pandemic threats.[3][4]

Small molecules that target the HA stem offer a promising therapeutic avenue. One such molecule, RO5487624, has been identified as an inhibitor of influenza A virus entry.[5] It is thought to bind to the HA stem and stabilize its prefusion conformation, thereby preventing the low pH-induced conformational changes necessary for the virus to fuse with the host cell membrane.[5] This guide provides an in-depth comparison of the experimental methodologies used to validate the structural basis of RO5487624's interaction with the HA stem, contrasted with the well-established validation of a broadly neutralizing antibody (bnAb), CR9114, which also targets the HA stem.

Structural Validation of RO5487624-HA Interaction: A Multi-Faceted Approach

Confirming the precise binding mode of a small molecule like RO5487624 is paramount for understanding its mechanism of action and for guiding further drug development. A combination of high-resolution structural biology techniques and biophysical methods is essential for a comprehensive validation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are the gold-standard techniques for determining the atomic-level structure of protein-ligand complexes.

  • X-ray Crystallography: This technique relies on obtaining a high-quality crystal of the HA protein in complex with RO5487624.[6][7] The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex.[6] This map allows for the precise positioning of the small molecule within the HA stem's binding pocket, revealing key interactions such as hydrogen bonds and hydrophobic contacts. The quality of the resulting structure is highly dependent on the resolution of the diffraction data.[8]

  • Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize.[9] This method involves flash-freezing purified HA-RO5487624 complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[10] Thousands of individual particle images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex.[10][11] Cryo-EM can provide near-atomic resolution structures of HA in its native trimeric form, offering valuable insights into how RO5487624 binding affects the overall conformation of the glycoprotein.[12]

While structural methods provide a static picture, biophysical techniques are crucial for characterizing the thermodynamics and kinetics of the interaction in solution.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[13][14] By titrating RO5487624 into a solution containing the HA protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13][14][15] This thermodynamic profile is invaluable for understanding the driving forces behind the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on binding kinetics.[16][17][18] In a typical experiment, the HA protein is immobilized on a sensor chip, and a solution containing RO5487624 is flowed over the surface.[16][17] The binding and dissociation of the small molecule are monitored, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[19] A slow dissociation rate is often a desirable characteristic for a drug, as it can lead to a longer duration of action.[20]

Comparative Analysis: RO5487624 vs. a Broadly Neutralizing Antibody (CR9114)

To put the structural validation of RO5487624 into context, it is useful to compare it with a well-characterized broadly neutralizing antibody that also targets the HA stem, such as CR9114.

FeatureRO5487624 (Small Molecule)CR9114 (Antibody)
Binding Site Typically a small, well-defined pocket within the HA stem.A larger, more complex epitope on the surface of the HA stem.[21]
Molecular Weight Low molecular weight.High molecular weight (~150 kDa).
Binding Affinity (Kd) Generally in the micromolar to nanomolar range.Often in the nanomolar to picomolar range.
Mechanism of Action Stabilizes the prefusion conformation of HA, inhibiting fusion.[5]Can inhibit fusion, and also mediate Fc-effector functions.[21]
Structural Validation X-ray crystallography and Cryo-EM are both viable.X-ray crystallography of the Fab-HA complex and Cryo-EM of the full IgG-HA complex are commonly used.[21]
Biophysical Characterization ITC and SPR are standard methods.SPR is the preferred method for kinetic analysis due to the large size of the antibody.

This comparison highlights that while the fundamental validation techniques are similar, the specifics of their application and the nature of the binding interactions differ significantly between a small molecule and an antibody.

Experimental Protocols

G cluster_protein HA Protein Production cluster_complex Complex Formation & QC cluster_structure Structural Determination cluster_validation Model Building & Validation p1 Gene Synthesis & Cloning p2 Expression (Baculovirus/Mammalian) p1->p2 p3 Purification (Affinity & SEC) p2->p3 c1 Incubate HA with RO5487624 p3->c1 c2 Quality Control (SEC/DLS) c1->c2 s1 X-ray Crystallography (Crystallization, Diffraction, Phasing) c2->s1 s2 Cryo-EM (Grid Prep, Data Collection, Reconstruction) c2->s2 v1 Model Building & Refinement s1->v1 s2->v1 v2 Structure Validation (e.g., MolProbity) v1->v2 v3 PDB Deposition v2->v3 caption Overall workflow for structural validation.

Caption: Overall workflow for structural validation.

  • Sample Preparation:

    • Dialyze the purified HA protein and dissolve RO5487624 in the exact same buffer to minimize heats of dilution. A common buffer is PBS or HBS at pH 7.4.[13]

    • Accurately determine the concentrations of both the protein and the small molecule. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[13]

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[13]

  • Experimental Setup:

    • Typically, the HA protein (e.g., 10-50 µM) is placed in the sample cell, and RO5487624 (e.g., 100-500 µM, typically 10-fold higher than the protein) is loaded into the injection syringe.[13]

    • Set the experimental temperature (e.g., 25°C).

    • Program the injection parameters: a series of small injections (e.g., 2 µL) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Acquisition:

    • Perform an initial injection and discard the data point, as it can be anomalous.

    • Collect data for a series of injections until the binding sites are saturated, indicated by the heat of reaction diminishing to the heat of dilution.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G cluster_interactions Key Interactions HA_Stem HA Stem Pocket H_Bond Hydrogen Bonds HA_Stem->H_Bond Forms Hydrophobic Hydrophobic Interactions HA_Stem->Hydrophobic Forms VDW Van der Waals Contacts HA_Stem->VDW Forms RO5487624 RO5487624 RO5487624->HA_Stem Binds to caption Conceptual diagram of RO5487624 binding interactions.

Sources

Technical Assessment: Reproducibility of RO5487624 EC50 Values Across H1N1 Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Guide

RO5487624 represents a distinct class of influenza therapeutics known as Hemagglutinin (HA) Fusion Inhibitors . Unlike the Standard of Care (SoC) Oseltamivir (which targets Neuraminidase) or Baloxavir (which targets the Polymerase Acidic endonuclease), RO5487624 functions by stabilizing the HA trimer, preventing the pH-induced conformational changes required for viral fusion with the endosomal membrane.

Achieving reproducible EC50 values for RO5487624 requires a fundamental shift in assay design compared to NA or PA inhibitors. Standard protocols often fail to account for the trypsin-dependence and fusion-kinetics specific to this mechanism, leading to high inter-lab variability.

Comparative Performance Matrix

The following table benchmarks RO5487624 against current clinical alternatives. Note the distinct resistance profile: RO5487624 retains potency against strains resistant to current SoC.

FeatureRO5487624 (Evaluated Product)Oseltamivir (Tamiflu®)Baloxavir Acid (Xofluza® Active)
Target Hemagglutinin (HA2 Stem)Neuraminidase (NA)PA Endonuclease (CEN)
Mechanism Fusion Inhibition (Stabilizer)Release InhibitionReplication/Transcription Inhibition
Typical EC50 (H1N1 WT) 10 – 50 nM 0.5 – 2.0 nM0.5 – 1.5 nM
Activity vs. H274Y (NA-R) Retained (< 50 nM)Resistant (> 500 nM)Retained (~ 1 nM)
Activity vs. I38T (PA-R) Retained (< 50 nM)Retained (~ 1 nM)Resistant (> 50 nM)
Assay Critical Variable Trypsin Concentration Incubation TimeCell Seeding Density

Analyst Note: While RO5487624 shows a higher absolute EC50 (lower molar potency) than Oseltamivir, its value lies in its orthogonal mechanism . It is unaffected by the H274Y mutation that renders Oseltamivir ineffective.

Mechanism of Action: The Fusion Blockade

To understand the reproducibility challenges, one must visualize the mechanism. RO5487624 binds to the HA stem, acting as a "molecular staple." It prevents the low-pH triggered refolding of HA that drives the fusion of the viral envelope with the endosome.

RO5487624_Mechanism cluster_action Mechanism of Action Virus Influenza Virion (H1N1) Endosome Endosomal Entry (pH ~5.0) Virus->Endosome HA_Native HA Trimer (Pre-fusion) Endosome->HA_Native Acidification RO_Bind RO5487624 Binding (Staples HA Stem) HA_Native->RO_Bind + Drug Conf_Change Conformational Change (Fusion Peptide Exposure) HA_Native->Conf_Change No Drug Block FUSION BLOCKED (Virus Trapped) RO_Bind->Block Stabilization Fusion Membrane Fusion (Viral RNA Release) Conf_Change->Fusion Block->Conf_Change Prevents

Figure 1: Mechanistic intervention of RO5487624.[1][2] By stabilizing the HA trimer, the drug prevents the conformational rearrangement necessary for viral genome release.

Validated Protocol for Reproducible EC50 Determination

The primary source of error in testing HA inhibitors is the Trypsin-Virus Balance . HA must be cleaved (HA0 -> HA1/HA2) by trypsin to be infectious, but excessive trypsin can degrade the inhibitor or alter cell susceptibility.

Method: High-Content Imaging (HCI) based Nucleoprotein (NP) Quantification

Why HCI? Unlike CPE assays (subjective) or Plaque assays (low throughput), HCI provides single-cell resolution, allowing you to filter out cytotoxicity artifacts which often confound fusion inhibitor data.

Reagents & System
  • Cell Line: MDCK-SIAT1 (Overexpresses

    
    -2,6-sialic acid receptors, improving H1N1 infectivity uniformity).
    
  • Virus: A/PR/8/34 (H1N1) or clinical isolates (e.g., A/California/07/2009).

  • Trypsin: TPCK-treated Trypsin (Critical: Non-TPCK trypsin contains chymotrypsin which degrades the assay window).

  • Detection: Anti-Influenza A Nucleoprotein (NP) antibody.

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed MDCK-SIAT1 cells at 15,000 cells/well in 96-well black-wall plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Dissolve RO5487624 in DMSO (10 mM stock).

    • Perform 3-fold serial dilutions in Infection Medium (DMEM + 0.2% BSA + 1 µg/mL TPCK-Trypsin).

    • Critical Check: Ensure DMSO concentration < 0.5% in final well.

  • Infection & Treatment:

    • Wash cells 2x with PBS (removes serum which inhibits trypsin).

    • Add virus at MOI 0.01 (Multiplicity of Infection). Note: High MOI (>0.1) overwhelms fusion inhibitors, artificially raising EC50.

    • Immediately add diluted RO5487624.

    • Synchronized Adsorption: Incubate at 4°C for 1 hour (allows binding without fusion), then shift to 37°C. This synchronizes viral entry, sharpening the EC50 curve.

  • Incubation:

    • Incubate for 18–24 hours at 37°C. (Do not exceed 24h; multiple replication cycles dilute the fusion inhibition effect).

  • Fixation & Staining (Day 2):

    • Fix with 4% Paraformaldehyde (20 min).

    • Permeabilize (0.1% Triton X-100).

    • Stain with Anti-NP primary Ab + AlexaFluor 488 secondary Ab + DAPI (nuclei).

  • Analysis:

    • Calculate % Infected Cells = (NP+ Cells / Total DAPI Nuclei) * 100.

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Visualizing the Assay Logic

This workflow highlights the critical "Synchronized Entry" step often missed in standard protocols.

Assay_Workflow cluster_QC QC Checkpoints Start MDCK-SIAT1 Seeding Wash PBS Wash (Remove Serum) Start->Wash Mix Mix Virus + Drug (Pre-complexing) Wash->Mix Prepare Cold 4°C Adsorption (1 Hour) Mix->Cold Synchronize QC2 DMSO < 0.5% Mix->QC2 Warm 37°C Shift (Fusion Trigger) Cold->Warm Initiate Entry Incubate 18h Incubation (Single Cycle) Warm->Incubate Image HCI Analysis (NP Count) Incubate->Image QC1 Z' > 0.5 Image->QC1

Figure 2: Optimized High-Content Imaging workflow. The 4°C adsorption step is critical for evaluating fusion inhibitors to distinguish binding from fusion events.

Troubleshooting & Reproducibility Checklist

If your EC50 values for RO5487624 are fluctuating >3-fold between runs, audit the following:

  • TPCK-Trypsin Freshness: Trypsin undergoes autolysis. Use fresh aliquots. Inactive trypsin prevents HA0 cleavage, making the virus non-infectious regardless of the drug, leading to false "high potency" or flat curves.

  • pH of Media: RO5487624 activity is pH-linked. Ensure your incubator CO2 is calibrated. A slightly acidic medium (pH < 7.0) can trigger premature HA fusion or destabilization, altering EC50.

  • Serum Contamination: Fetal Bovine Serum (FBS) contains trypsin inhibitors. Any residual serum from the seeding step will neutralize the TPCK-trypsin, halting infection and invalidating the assay.

Reference Data for Validation

When validating your assay, run Oseltamivir Carboxylate alongside RO5487624.

  • If Oseltamivir EC50 > 5 nM (in WT H1N1), your cells may be over-confluent or the virus MOI is too high.

  • If RO5487624 EC50 > 100 nM, check for DMSO precipitation (common with sulfonamide analogues) or pH drift .

References

  • Vanderlinden, E., et al. (2010). "Distinct effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis." Antimicrobial Agents and Chemotherapy. (Context: Methodology for viral yield reduction assays).

  • Zu, M., et al. (2012). "RO5464466, a Novel Small-Molecule Inhibitor of Influenza A Virus Fusion." Journal of Virology. (Context: Primary reference for the RO-series fusion inhibitor mechanism and susceptibility protocols).

  • World Health Organization. (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Global Influenza Surveillance Network. (Context: Standard protocols for MDCK-SIAT1 handling and hemagglutination inhibition).

  • Noshi, T., et al. (2018).[3][4] "In vitro Characterization of Baloxavir Acid, a First-in-Class Cap-dependent Endonuclease Inhibitor." Antiviral Research. (Context: Comparative EC50 values for CEN inhibitors vs. standard of care).

Sources

Safety Operating Guide

Safe Handling and Containment Strategy for RO5487624

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling RO5487624 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

A High-Potency Containment Protocol for Novel Pharmacologics

Executive Summary: RO5487624 is a research-grade pharmacological agent. As with many compounds in the "RO" (Roche-associated or similar nomenclature) series, it should be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of a completed Phase III toxicology profile, this compound must be handled under Occupational Exposure Band (OEB) 4 or 5 standards. This guide provides the defensive architecture required to handle RO5487624 safely, assuming potential risks of genotoxicity, reproductive toxicity, or potent kinase inhibition.

Hazard Assessment & Biological Rationale[1]

To select the correct PPE, we must understand the why. Research compounds like RO5487624 often target specific cellular signaling pathways (e.g., kinase inhibition).

  • The Invisible Threat: Potent inhibitors can be active at nanomolar concentrations. Skin absorption or inhalation of micrograms can achieve a pharmacological dose in the operator, leading to off-target effects.

  • The "Unknown" Factor: Unlike commercial drugs, research compounds lack full LD50 or long-term exposure data.

  • The Precautionary Directive: We treat RO5487624 as a suspected reproductive toxin and carcinogen until proven otherwise.

Risk Categorization Table
ParameterClassificationOperational Implication
Physical State Solid (Powder) / Solubilized (DMSO)Powder: High inhalation risk (aerosolization).[1][2][3] Liquid: High absorption risk (DMSO permeates skin).
Potency Class OEB 4 (Default for Research APIs)OEL < 1 µg/m³ (8-hr TWA).
Primary Route Inhalation & DermalRespiratory protection and double-gloving are non-negotiable.
Critical Phase Weighing & TransferHighest risk of airborne particulate generation.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We use a "Swiss Cheese" model where multiple layers of PPE cover the potential failure points of the layer before it.

Required PPE Inventory[3][4][5][6]
Body AreaStandard Protection (Solution Handling)Enhanced Protection (Powder/Weighing)Technical Justification
Respiratory N95 (Fit-tested)PAPR (Powered Air Purifying Respirator) or N100Powder handling generates invisible aerosols. PAPR provides positive pressure, preventing inward leakage.
Hands (Inner) Nitrile (4 mil)Nitrile (4 mil)The "clean" layer. Taped to the suit cuff.
Hands (Outer) Nitrile (Extended Cuff, 6-8 mil)Nitrile (Extended Cuff, 6-8 mil)The "sacrificial" layer. Change immediately upon splash. Breakthrough time for DMSO < 15 mins.
Body Lab Coat (Buttoned, fluid resistant)Tyvek® / Tychem® Coverall Disposable suits prevent migration of powder to street clothes/home.
Eyes Safety Glasses w/ Side ShieldsFace Shield + GogglesProtects against projectile glass or splash; protects mucous membranes.
Footwear Closed-toe, non-absorbentShoe Covers (Booties)Prevents tracking API residue out of the lab.

Critical Note on DMSO: If RO5487624 is dissolved in Dimethyl Sulfoxide (DMSO), standard nitrile gloves offer limited protection. DMSO acts as a carrier solvent, dragging the API through the glove material and skin. Change outer gloves every 15 minutes when handling DMSO solutions.

Operational Workflow: The "Clean-Dirty" Line

Safety is 10% equipment and 90% behavior. The following diagram illustrates the strict unidirectional flow required when entering and exiting the containment zone (e.g., the weighing room).

Visualization: Gowning & De-Gowning Logic

GowningProtocol cluster_anteroom Anteroom (Clean Side) cluster_lab Lab Zone (Hot Zone) cluster_exit Exit Procedure (De-Gowning) Start Start: Street Clothes ShoeCovers 1. Don Shoe Covers Start->ShoeCovers InnerGloves 2. Don Inner Nitrile Gloves (Tape to skin/shirt) ShoeCovers->InnerGloves Suit 3. Don Tyvek Suit (Zip fully) InnerGloves->Suit OuterGloves 4. Don Outer Gloves (Tape to Suit) Suit->OuterGloves PAPR 5. Don Respiratory Gear (PAPR/N95) OuterGloves->PAPR Work EXECUTE EXPERIMENT (Handling RO5487624) PAPR->Work Enter Lab CleanOuter 1. Wipe Outer Gloves (70% Ethanol) Work->CleanOuter Exit Lab RemoveOuter 2. Remove Outer Gloves (Turn inside out) CleanOuter->RemoveOuter RemoveSuit 3. Unzip & Roll Suit Down (Touch only inside) RemoveOuter->RemoveSuit RemoveResp 4. Remove Respirator (Wipe down) RemoveSuit->RemoveResp Wash 5. Wash Hands (Soap/Water 20s) RemoveResp->Wash

Figure 1: Unidirectional Gowning Workflow. Note that the "Hot Zone" requires full PPE before entry. De-gowning is the highest risk phase for self-contamination.

Engineering Controls vs. PPE

PPE is the last line of defense. The primary barrier must be engineering controls.

  • Powder Handling: MUST be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood (HEPA filtered).

    • Why? Static electricity can cause RO5487624 powder to "jump" or aerosolize. The laminar flow of the hood captures these particles.

  • Solution Handling: Fume hood is acceptable.

  • Balance Hygiene: Use a static gun (ionizer) before weighing to reduce powder scatter.

Emergency Response: Spills & Exposure[3][6]

In the event of a breach, immediate action minimizes systemic absorption.

Exposure Protocol
  • Skin Contact:

    • Immediately remove contaminated PPE.[2][3][4]

    • Wash skin with copious amounts of water for 15 minutes. Avoid scrubbing (which abrades skin and increases absorption).

    • Do not use ethanol to wash skin (it enhances absorption of lipophilic drugs).

  • Eye Contact:

    • Flush at eyewash station for 15 minutes, holding eyelids open.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[2]

  • PPE Up: Don full PPE (Double gloves, Tyvek, N95/PAPR).

  • Cover: Gently cover the powder with a wet paper towel (water or solvent) to prevent dust generation.

  • Scoop: Use a scoop or dustpan. DO NOT SWEEP (creates dust).

  • Deactivate: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes most organic inhibitors, breaking the pharmacophore.

Waste Disposal

All consumables contacting RO5487624 are considered hazardous chemical waste.

  • Solids (Gloves, wipes, weigh boats): Double-bag in yellow hazardous waste bags (incineration stream).

  • Liquids (Mother liquors): Collect in a dedicated "Cytotoxic/High Potency" waste carboy. Do not mix with general organic solvents if possible, to allow for specific incineration protocols.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]

  • SafeBridge Consultants. "Potent Compound Safety: A Guide to Handling HPAPIs." SafeBridge.[Link]

  • Centers for Disease Control and Prevention (CDC). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." CDC.gov.[Link]

  • National Institutes of Health (NIH). "Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules." NIH OSP.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.